Manwuweizic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,20,22-23H,1,8-9,11-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23-,28+,29-,30+/m1/s1 |
InChI Key |
SOWPPACPMKVOEL-XKHWUHGNSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C |
Synonyms |
manwuweizic acid |
Origin of Product |
United States |
Foundational & Exploratory
Manwuweizic Acid: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manwuweizic acid, a naturally occurring triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from medicinal plants such as Kadsura heteroclita and Schisandra propinqua, this compound has demonstrated noteworthy biological activities, including anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside its known biological targets and associated experimental protocols.
Chemical Structure and Properties
This compound is classified as a 3,4-seco-lanostane triterpenoid. Its chemical structure is characterized by a complex tetracyclic core. The systematic IUPAC name for this compound is 3,4-secolanosta-4(28),8,24Z-trien-3,26-dioic acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₄ | [1] |
| Molecular Weight | 470.68 g/mol | [1] |
| CAS Number | 116963-87-2 | [1] |
| SMILES Notation | C[C@]12C3=C(CC[C@@]1(--INVALID-LINK--([H])--INVALID-LINK--CC/C=C(C)\C(O)=O)C)--INVALID-LINK--(--INVALID-LINK--C(C)=C)CCC(O)=O | [1] |
Note: Further data on solubility and other physical properties are not extensively reported in publicly available literature.
Biological Activity and Mechanism of Action
Research has primarily focused on the anti-inflammatory and potential anticancer properties of this compound and its derivatives. A key mechanism of action identified is the inhibition of histone deacetylases (HDACs).
HDAC Inhibition
Anti-inflammatory Activity via NLRP3 Inflammasome Inhibition
The anti-inflammatory effects of this compound derivatives are linked to their HDAC inhibitory function, which in turn can modulate the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome pathway.[2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines such as IL-1β. Derivatives of this compound have been shown to block the activation of the NLRP3 inflammasome, leading to reduced production of IL-1β and inhibition of caspase-1 cleavage.[2]
Below is a diagram illustrating the proposed signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. The following sections provide generalized methodologies based on common practices in the field for the key experiments cited.
General Protocol for HDAC Inhibition Assay (Fluorometric)
This protocol is a generalized procedure for determining the in vitro HDAC inhibitory activity of a compound.
Materials:
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HeLa or other suitable cell line nuclear extract as a source of HDACs
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (e.g., trypsin in assay buffer with TSA to stop the initial reaction)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
In a 96-well plate, add the assay buffer, the nuclear extract (containing HDAC enzymes), and the test compound or control.
-
Initiate the reaction by adding the HDAC fluorometric substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
General Protocol for NLRP3 Inflammasome Activation Assay in Macrophages
This protocol outlines a general method for assessing the inhibitory effect of a compound on NLRP3 inflammasome activation in a cell-based assay.
Cell Line:
-
J774A.1 macrophages or bone marrow-derived macrophages (BMDMs)
Materials:
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin (NLRP3 activators)
-
Test compound (e.g., this compound derivative)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kit for IL-1β
-
Reagents for Western blotting (antibodies for caspase-1)
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Priming Step: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for a specified time (e.g., 1 hour).
-
Activation Step: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 30-60 minutes.
-
Collect the cell culture supernatants to measure secreted IL-1β by ELISA.
-
Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1 (p20 subunit).
-
Analyze the results to determine the effect of the compound on IL-1β secretion and caspase-1 activation.
Below is a diagram representing the typical workflow for an in vitro inflammasome inhibition assay.
Synthesis
Conclusion
This compound is a promising natural product with a complex chemical structure and interesting biological activities, particularly as a potential modulator of HDACs and the NLRP3 inflammasome. Further research is warranted to fully elucidate its therapeutic potential, including the development of a total synthesis route, more comprehensive structure-activity relationship studies, and in-depth pharmacological evaluation. The information and generalized protocols provided in this guide serve as a foundational resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
Manwuweizic Acid: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manwuweizic acid, a naturally occurring triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. First discovered in the plant Schisandra propinqua, this compound has demonstrated noteworthy biological activities, including anticancer effects and, more recently, the inhibition of histone deacetylases (HDACs) and the NLRP3 inflammasome pathway. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities. Particular emphasis is placed on its role as an HDAC inhibitor and its subsequent impact on inflammatory signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound was first isolated and identified in 1988 from the alcoholic extract of the roots and stems of Schisandra propinqua (Wall.) Hook. f. et Thoms, a plant used in traditional Chinese medicine.[1] The initial investigation was prompted by the reported anticancer activity of a herbal preparation containing this plant.[1] In this pioneering study, this compound was identified as one of the putative anticancer active principles of the plant, exhibiting significant inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice.[1]
The primary natural source of this compound is the genus Schisandra, particularly Schisandra propinqua.[1][2] It has been isolated from both the stems and leaves of this plant. While less common, it has also been reported to be a constituent of Kadsura heteroclita.
Physicochemical Properties and Characterization
This compound is a triterpenoid with the chemical formula C₃₀H₄₆O₄. Its structure was elucidated through spectroscopic methods, including infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy, and chemical correlation.[1]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₄ | [1] |
| Appearance | Needles (recrystallized from chloroform/petroleum ether) | [1] |
| Melting Point | 191-193 °C | [1] |
| Optical Rotation | [α]D²⁵ +54.3° (c 0.291, CHCl₃) | [1] |
| IR (KBr) νₘₐₓ cm⁻¹ | 3200-2500, 1705, 1695, 1630 | [1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.09 (1H, dd, J=6.7, 7.1, H-24), 4.91 (1H, s, H-28), 4.69 (1H, s, H-28), 1.91 (3H, s, H-27), 1.77 (3H, s, H-29), 0.97 (3H, s, H-19), 0.96 (3H, d, J=4.8, H-21), 0.94 (3H, s, H-30), 0.74 (3H, s, H-18) | [1] |
Experimental Protocols
Isolation of this compound from Schisandra propinqua
The following protocol is based on the original discovery paper and subsequent studies on triterpenoid isolation from Schisandra species. This serves as a general guideline, and optimization may be required based on the specific plant material and available equipment.
Conclusion and Future Directions
This compound, a triterpenoid originating from Schisandra propinqua, stands out as a promising natural product with significant therapeutic potential. Its discovery as an anticancer agent has been followed by the elucidation of its anti-inflammatory properties through the inhibition of HDACs and the NLRP3 inflammasome pathway. The detailed understanding of its mechanism of action opens up new avenues for the development of novel therapeutics for a range of inflammatory disorders.
Future research should focus on several key areas. Firstly, a more detailed investigation into the specific IC₅₀ values of this compound against a panel of HDAC isoforms is warranted to understand its selectivity profile. Secondly, further studies are needed to precisely quantify its inhibitory effect on the NLRP3 inflammasome and to explore its efficacy in in vivo models of inflammatory diseases. Finally, the optimization of extraction and purification protocols could lead to higher yields, making this valuable compound more accessible for extensive preclinical and clinical investigation. The continued exploration of this compound and its derivatives holds considerable promise for the development of next-generation anti-inflammatory and anticancer drugs.
References
The Putative Biosynthesis of Manwuweizic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manwuweizic acid, a highly modified lanostane-type triterpenoid isolated from plants of the Schisandra genus, has garnered significant interest within the scientific community due to its potential pharmacological activities. Triterpenoids from Schisandra species, including this compound, are known for their diverse and complex chemical structures. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge on triterpenoid biosynthesis, quantitative data from Schisandra species, and detailed experimental protocols relevant to the functional characterization of this pathway. While the complete enzymatic sequence leading to this compound has not been fully elucidated experimentally, this document synthesizes the available evidence to present a putative pathway, highlighting key enzymatic steps and areas for future research.
The General Triterpenoid Biosynthesis Pathway: The Foundation for this compound
The biosynthesis of this compound begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which primarily occurs in the cytosol and endoplasmic reticulum, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.
Subsequent head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of farnesyl pyrophosphate (FPP; C15). The head-to-head condensation of two FPP molecules, a critical step catalyzed by squalene synthase (SQS), yields squalene (C30). Squalene then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene, the linear precursor for all cyclic triterpenoids.
The cyclization of 2,3-oxidosqualene is a pivotal branch point in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). These enzymes orchestrate a complex series of protonation, cyclization, and rearrangement reactions to generate a vast diversity of triterpene scaffolds. For the biosynthesis of this compound, a lanosterol synthase (LAS) or a related cycloartenol synthase (CAS) is proposed to catalyze the formation of a lanostane- or cycloartane-type scaffold, respectively.
Following the formation of the initial triterpene skeleton, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes such as dehydrogenases and reductases. These modifications, including hydroxylations, oxidations, and rearrangements, are responsible for the immense structural diversity of triterpenoids and ultimately lead to the formation of this compound.
Proposed Biosynthesis Pathway of this compound
Based on the chemical structure of this compound and related triterpenoids found in Schisandra, a putative biosynthetic pathway can be proposed. This pathway commences from the lanostane-type scaffold and involves a series of oxidative modifications. While the specific enzymes from Schisandra have yet to be functionally characterized, transcriptome analyses of various Schisandra species have revealed a high abundance of transcripts encoding for OSCs and CYPs, suggesting a robust capacity for triterpenoid biosynthesis.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on Triterpenoids in Schisandra Species
While specific quantitative data for the intermediates of the this compound pathway are not available, studies have quantified the content of various triterpenoids in different tissues of Schisandra species. This data provides valuable insights into the metabolic flux towards triterpenoid biosynthesis in these plants. The following table summarizes representative quantitative data for triterpenoids in Schisandra.
| Compound Class | Plant Species | Tissue | Concentration Range (mg/g DW) | Analytical Method | Reference |
| Total Triterpenoids | Schisandra sphenanthera | Leaves | 15.47 - 19.66 | Colorimetry | [1] |
| Total Triterpenoids | Schisandra sphenanthera | Canes | 7.47 - 15.18 | Colorimetry | [1] |
| Nortriterpenoids | S. chinensis & S. sphenanthera | Fruits | Variable | UPLC-QTOF-MS | [2] |
| Various Triterpenoids | Schisandra chinensis | Fruits | Not specified | UPLC-Q-TOF/MS | [3] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are detailed methodologies for key experiments.
Extraction and Quantification of Triterpenoids from Schisandra Tissues
Objective: To extract and quantify the total triterpenoid content and specific triterpenoids, including this compound, from plant material.
Protocol:
-
Sample Preparation: Collect fresh plant material (e.g., leaves, stems, fruits), freeze in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.
-
Extraction:
-
Perform ultrasonic-assisted extraction with a suitable solvent. Based on studies on Schisandra sphenanthera, an optimized protocol involves using 80% methanol at a solid-liquid ratio of 1:30 (g/mL) for 40 minutes at 60°C.
-
Alternatively, Soxhlet extraction with methanol or ethanol can be employed for exhaustive extraction.
-
-
Quantification of Total Triterpenoids (Colorimetric Method):
-
Use the vanillin-perchloric acid method.
-
Mix an aliquot of the extract with 5% vanillin in glacial acetic acid and perchloric acid.
-
Heat the mixture at 60°C for 15-20 minutes and then cool.
-
Measure the absorbance at 560 nm.
-
Use a standard curve of a known triterpenoid, such as oleanolic acid, for quantification.
-
-
Quantification of Specific Triterpenoids (LC-MS/MS):
-
Chromatography: Utilize a UPLC/HPLC system with a C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Mass Spectrometry: Employ a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source in either positive or negative ion mode.
-
Quantification: Use an external standard calibration curve of authentic this compound. For absolute quantification, an internal standard should be used.
-
Identification and Functional Characterization of Candidate Biosynthesis Genes
Objective: To identify and functionally characterize the oxidosqualene cyclase (OSC) and cytochrome P450s (CYPs) involved in this compound biosynthesis.
Workflow:
Caption: Workflow for gene identification and functional characterization.
Detailed Protocols:
-
Transcriptome Analysis:
-
Extract high-quality total RNA from various tissues of a Schisandra species known to produce this compound.
-
Perform deep RNA sequencing using platforms like Illumina or PacBio.
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Identify candidate OSC and CYP genes based on homology to known triterpenoid biosynthesis genes from other plant species.
-
Perform differential gene expression analysis to identify genes upregulated in tissues with high this compound content. Co-expression analysis can further narrow down candidate genes.
-
-
Heterologous Expression in Yeast (Saccharomyces cerevisiae):
-
Clone the full-length coding sequences of candidate OSC and CYP genes into a yeast expression vector (e.g., pYES-DEST52).
-
Transform the expression constructs into a suitable yeast strain. For OSC characterization, a lanosterol synthase-deficient strain (e.g., GIL77) is often used. For CYP characterization, a strain co-expressing a plant cytochrome P450 reductase (CPR) is necessary.
-
Induce gene expression with galactose.
-
Extract metabolites from the yeast culture (e.g., with ethyl acetate).
-
Analyze the extracts by GC-MS or LC-MS to identify the enzymatic products.
-
-
Transient Expression in Nicotiana benthamiana:
-
Clone the candidate genes into an Agrobacterium tumefaciens binary vector.
-
Infiltrate the Agrobacterium suspension into the leaves of N. benthamiana.
-
For CYPs, co-infiltrate with a construct expressing a CPR.
-
After 3-5 days, harvest the infiltrated leaf patches and extract metabolites.
-
Analyze the extracts by LC-MS to identify the products.
-
-
In Planta Functional Validation (VIGS or CRISPR/Cas9):
-
VIGS:
-
Clone a fragment of the target gene into a VIGS vector (e.g., based on Tobacco Rattle Virus).
-
Infect Schisandra seedlings with the recombinant virus.
-
After silencing is established, measure the levels of this compound and its precursors in the silenced plants compared to controls. A significant reduction in the target compound would confirm the gene's involvement.
-
-
CRISPR/Cas9:
-
Design guide RNAs targeting the candidate gene.
-
Deliver the CRISPR/Cas9 machinery into Schisandra protoplasts or use Agrobacterium-mediated transformation to generate stable knockout lines.
-
Analyze the metabolic profile of the edited plants to confirm the gene's function.
-
-
Future Directions and Conclusion
The biosynthesis of this compound presents a fascinating area of research with potential for biotechnological applications. While a putative pathway has been outlined, significant research is required to experimentally validate each enzymatic step. Key future research should focus on:
-
Functional Characterization of Schisandra OSCs and CYPs: A systematic effort to clone and functionally characterize the candidate genes identified through transcriptome studies is crucial.
-
Identification of Intermediates: The use of labeled precursors and the analysis of metabolic profiles in gene-silenced or knockout plants will be essential to identify the intermediates in the pathway.
-
Elucidation of Regulatory Mechanisms: Understanding how the expression of the biosynthetic genes is regulated will be important for metabolic engineering efforts to increase the production of this compound.
This technical guide provides a framework for researchers to approach the study of this compound biosynthesis. By combining the outlined experimental protocols with emerging technologies in functional genomics, the complete pathway and its regulation can be elucidated, paving the way for the sustainable production of this valuable natural product.
References
- 1. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometric procedure for qualitative and quantitative analyses of nortriterpenoids and lignans in the genus Schisandra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Classification and Identification of Chemical Components of Schisandra Chinensis by UPLC-Q-TOF/MS Combined with Data Post-Processing - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Manwuweizic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Manwuweizic acid, a triterpenoid identified as a histone deacetylase (HDAC) inhibitor with anti-inflammatory properties. Due to the limited public availability of the raw spectroscopic data for the parent this compound, this document presents representative data for a closely related hydroxamic acid derivative synthesized and characterized in the pivotal study by Ni, et al. (2021). This guide also outlines the experimental protocols for acquiring such data and visualizes the compound's mechanism of action through its interaction with the HDAC and NLRP3 inflammasome signaling pathways.
Spectroscopic Data
The following tables summarize the key spectroscopic data for a representative this compound derivative. This data is essential for the structural elucidation and characterization of this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Representative ¹H NMR Spectroscopic Data for a this compound Derivative
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ... | ... | ... | ... |
| Data unavailable in publicly accessible documents. | |||
| ... | ... | ... | ... |
Table 2: Representative ¹³C NMR Spectroscopic Data for a this compound Derivative
| Chemical Shift (δ) ppm | Assignment |
| ... | ... |
| Data unavailable in publicly accessible documents. | |
| ... | ... |
Note: The specific ¹H and ¹³C NMR chemical shifts for this compound or its derivatives are not available in the public domain at the time of this report. The tables are structured to present the data once it becomes accessible.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements.
Table 3: Representative Mass Spectrometry Data for a this compound Derivative
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ | ... | ... |
| Data unavailable in publicly accessible documents. | ||
| [M+Na]⁺ | ... | ... |
Note: The specific mass spectrometry data for this compound or its derivatives are not available in the public domain at the time of this report. The table is structured to present the data once it becomes accessible.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard methodologies for the analysis of natural products and their synthetic derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR: Standard parameters include a 30° pulse width, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used with a spectral width of 0 to 220 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Data is acquired on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the detected ions.
Signaling Pathways and Mechanism of Action
This compound and its derivatives have been identified as inhibitors of histone deacetylases (HDACs) and have shown anti-inflammatory effects by blocking the activation of the NLRP3 inflammasome.[1]
HDAC Inhibition Workflow
The following diagram illustrates the general workflow for identifying and characterizing HDAC inhibitors like this compound.
Caption: Workflow for the discovery and evaluation of this compound derivatives as HDAC inhibitors.
This compound's Effect on the NLRP3 Inflammasome Pathway
HDAC inhibitors, including derivatives of this compound, have been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1] The diagram below outlines the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound derivatives.
Caption: The inhibitory effect of this compound derivatives on the NLRP3 inflammasome pathway.
References
Manwuweizic Acid: A Technical Guide to its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manwuweizic acid, a naturally occurring triterpenoid isolated from the medicinal plant Kadsura heteroclita, has emerged as a molecule of significant interest in pharmacological research.[1] Its established biological activities as an inhibitor of histone deacetylases (HDACs) and the NOD-like receptor protein 3 (NLRP3) inflammasome position it as a promising candidate for the development of novel therapeutics, particularly in the realm of anti-inflammatory and immunomodulatory agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its implicated signaling pathways.
Physicochemical Properties
Comprehensive experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the currently known information.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₄ | MedChemExpress |
| Molecular Weight | 470.68 g/mol | MedChemExpress |
| CAS Number | 116963-87-2 | MedChemExpress |
| Melting Point | Data not available | |
| Solubility | Data not available |
Spectral Data
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex, characteristic of a triterpenoid scaffold. Key features would likely include a series of overlapping multiplets in the aliphatic region (δ 0.5-2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the fused ring system. Signals for protons adjacent to oxygen-containing functional groups, such as those near carboxylic acid or hydroxyl groups, would appear further downfield.
-
¹³C NMR: The carbon NMR spectrum would display a large number of signals corresponding to the 30 carbon atoms in the molecule. Signals for the carbonyl carbons of the carboxylic acid groups would be expected in the downfield region (δ 170-185 ppm). The sp³ hybridized carbons of the triterpenoid skeleton would resonate in the upfield region (δ 10-90 ppm).
The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid groups. A strong absorption peak around 1700-1725 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid carbonyls. C-H stretching vibrations of the aliphatic backbone would appear in the 2850-3000 cm⁻¹ region.
Mass spectrometric analysis would be crucial for confirming the molecular weight of this compound. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be observed at m/z corresponding to its molecular weight plus or minus the mass of a proton. Fragmentation patterns would provide valuable structural information about the triterpenoid core.
Biological Activities and Signaling Pathways
This compound has been identified as a dual inhibitor, targeting both histone deacetylases (HDACs) and the NLRP3 inflammasome. This dual activity underscores its potential as a potent anti-inflammatory agent.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. The inhibition of HDACs leads to hyperacetylation of these proteins, which can modulate transcription and cellular processes. This compound has been shown to exhibit HDAC inhibitory activity.
Caption: this compound inhibits HDAC, leading to histone acetylation and altered gene expression.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β). This compound has been demonstrated to block the activation of the NLRP3 inflammasome, thereby inhibiting the downstream inflammatory cascade.
Caption: this compound blocks NLRP3 inflammasome activation, preventing inflammatory cytokine maturation.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments relevant to the characterization and biological evaluation of this compound. These protocols are based on standard laboratory practices for similar compounds.
Determination of Physicochemical Properties (Representative Protocols)
-
Apparatus: Digital melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially, and then more slowly (1-2 °C/min) as the expected melting point is approached.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded as the melting point. The measurement is performed in triplicate.
-
Solvents: A range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are selected.
-
Procedure (Isothermal Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solutions are filtered through a 0.45 µm syringe filter to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.
Biological Assays (Representative Protocols)
-
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer.
-
Trichostatin A (TSA) as a positive control inhibitor.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
A serial dilution of this compound is prepared in the assay buffer.
-
The HDAC enzyme is diluted in the assay buffer.
-
In the microplate, the diluted enzyme is added to wells containing either the assay buffer (for control), TSA, or different concentrations of this compound.
-
The plate is incubated for a short period (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.
-
The fluorogenic substrate is added to all wells to initiate the reaction.
-
The plate is incubated for a defined period (e.g., 60 minutes) at 37 °C.
-
The reaction is stopped by the addition of a developer solution containing a protease (e.g., trypsin) and TSA. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence is measured using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
Manwuweizic Acid: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manwuweizic acid, a naturally occurring triterpenoid, has emerged as a molecule of interest in the field of drug discovery. Its derivatives have demonstrated notable biological activities, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the current knowledge on the biological activities of this compound and its derivatives, with a focus on its anti-inflammatory effects. Furthermore, this document outlines detailed experimental protocols for screening its potential anti-cancer and neuroprotective activities, based on established methodologies for structurally similar compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Anti-Inflammatory Activity
Derivatives of this compound have been identified as inhibitors of histone deacetylases (HDACs), which are key players in the regulation of immune responses. This inhibitory action forms the basis of their anti-inflammatory properties.[1]
Quantitative Data
The biological activity of this compound derivatives has been quantified through various in vitro assays. The following table summarizes the key findings.
| Compound | Target | Assay | Result (IC50) | Cell Line | Reference |
| This compound hydroxamic acid derivative | HDAC1 | Enzymatic Activity Assay | 1.14 μM | - | [1] |
Table 1: HDAC Inhibitory Activity of this compound Derivative
Mechanism of Action: NLRP3 Inflammasome Inhibition
A key mechanism underlying the anti-inflammatory effect of this compound derivatives is the inhibition of the NLRP3 inflammasome.[1] This multi-protein complex plays a crucial role in the innate immune system by activating inflammatory responses. Inhibition of the NLRP3 inflammasome by a this compound derivative (compound 19 in the cited study) leads to a reduction in the production of the pro-inflammatory cytokine IL-1β and inhibits the cleavage of caspase-1.[1]
Caption: NLRP3 Inflammasome Signaling Pathway Inhibition.
Experimental Protocols
-
Reagents: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (TSA) as a positive control, assay buffer, developer solution.
-
Procedure:
-
Prepare a serial dilution of the this compound derivative.
-
In a 96-well plate, add the HDAC1 enzyme, assay buffer, and the test compound or TSA.
-
Incubate for a specified time at 37°C.
-
Add the fluorogenic substrate and incubate for a further period.
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Cell Culture: Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Seed the cells in a 24-well plate and allow them to adhere.
-
Prime the cells with lipopolysaccharide (LPS) for 4 hours.
-
Treat the cells with different concentrations of the this compound derivative for 1 hour.
-
Stimulate the cells with ATP to activate the NLRP3 inflammasome.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit.
-
Normalize the IL-1β levels to the total protein concentration of the cell lysates.
-
Prospective Anti-Cancer Activity Screening
While direct evidence for the anti-cancer activity of this compound is currently lacking, its structural relatives, such as other pentacyclic triterpenes, have shown promising anti-tumor properties. Therefore, screening this compound for anti-cancer activity is a logical next step. Studies on derivatives of this compound have indicated a lack of cytotoxicity in macrophage cell lines, which suggests a potentially favorable safety profile.[1]
Recommended Cell Lines for Initial Screening
A panel of human cancer cell lines is recommended for the initial cytotoxicity screening to assess the broad-spectrum anti-cancer potential.
| Cancer Type | Recommended Cell Lines |
| Breast Cancer | MCF-7, MDA-MB-231 |
| Lung Cancer | A549, H1299 |
| Colon Cancer | HCT116, HT-29 |
| Prostate Cancer | PC-3, DU145 |
| Leukemia | Jurkat, K562 |
Table 2: Recommended Human Cancer Cell Lines for Cytotoxicity Screening
Experimental Protocols
-
Cell Culture: Culture the selected cancer cell lines in their respective recommended media.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Caption: Experimental Workflow for MTT-based Cytotoxicity Assay.
Prospective Neuroprotective Activity Screening
The potential neuroprotective effects of this compound have not yet been explored. However, given that inflammation and oxidative stress are common underlying factors in neurodegenerative diseases, and considering the anti-inflammatory properties of this compound derivatives, investigating its neuroprotective potential is a promising area of research.
In Vitro Models of Neurotoxicity
To screen for neuroprotective activity, various in vitro models that mimic the pathological conditions of neurodegenerative diseases can be employed.
| Neurotoxic Insult | Cell Line | Relevance |
| Oxidative Stress (e.g., H₂O₂) | SH-SY5Y (human neuroblastoma) | General neurodegeneration |
| Glutamate Excitotoxicity | Primary cortical neurons, HT22 | Ischemic stroke, Alzheimer's disease |
| Aβ-induced Toxicity | PC12, SH-SY5Y | Alzheimer's disease |
| MPP⁺-induced Toxicity | SH-SY5Y, PC12 | Parkinson's disease |
Table 3: In Vitro Models for Neuroprotection Screening
Experimental Protocols
-
Cell Culture: Differentiate SH-SY5Y cells into a neuronal phenotype using retinoic acid.
-
Procedure:
-
Seed the differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce oxidative stress by exposing the cells to a specific concentration of hydrogen peroxide (H₂O₂) for a defined period.
-
Assess cell viability using the MTT assay or a lactate dehydrogenase (LDH) release assay.
-
A significant increase in cell viability in the presence of this compound compared to the H₂O₂-only treated group would indicate a neuroprotective effect.
-
Caption: Workflow for Screening Neuroprotective Activity.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural compounds with demonstrated anti-inflammatory activity through HDAC and NLRP3 inflammasome inhibition. This technical guide provides a foundation for the continued investigation of these molecules. While the anti-cancer and neuroprotective activities of this compound remain to be elucidated, the provided screening protocols offer a clear path forward for exploring its full therapeutic potential. Future research should focus on a broader screening against various cancer cell lines and in different models of neurodegeneration. Furthermore, in vivo studies will be crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of this compound and its derivatives. The logical progression of this research could lead to the development of novel therapeutic agents for a range of inflammatory, oncological, and neurological disorders.
References
In-Vitro Profile of Manwuweizic Acid: A Preliminary Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Manwuweizic acid, a naturally occurring triterpenoid, has been identified as a promising scaffold for the development of novel anti-inflammatory agents. Preliminary in-vitro studies have demonstrated its role as a histone deacetylase (HDAC) inhibitor, a mechanism that underpins its observed anti-inflammatory properties. A key derivative, compound 19, has shown potent activity in blocking the activation of the NLRP3 inflammasome, a critical pathway in the inflammatory response. This technical guide provides a consolidated overview of the initial in-vitro findings, including quantitative data on its biological activities, detailed experimental protocols for the key assays performed, and a visual representation of the proposed signaling pathway.
Core Biological Activity: HDAC Inhibition and Anti-inflammatory Effects
Initial research has centered on the synthesis and evaluation of this compound and its derivatives as inhibitors of histone deacetylases (HDACs) and their subsequent anti-inflammatory effects. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression and are implicated in various inflammatory diseases.
A series of derivatives of this compound were synthesized and evaluated for their biological effects. Among these, hydroxamic acid derivatives demonstrated moderately increased activity for the inhibition of HDAC1, HDAC2, HDAC4, and HDAC6, with no activity observed against HDAC8.[1] The most potent of these, a derivative designated as compound 19, exhibited significant inhibitory activity.
These compounds were further assessed for their anti-inflammatory properties in J774A.1 macrophage cells. Several derivatives, including compounds 1-3, 13, and 17-19, demonstrated the ability to inhibit the production of lactate dehydrogenase (LDH) and interleukin-1β (IL-1β) without affecting cell viability.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the preliminary in-vitro studies of this compound and its derivatives.
Table 1: HDAC Inhibition
| Compound | Target | IC50 (µM) |
| Compound 19 (Hydroxamic acid derivative of this compound) | HDAC1 | 1.14 |
Table 2: Anti-inflammatory Activity in J774A.1 Macrophages
| Compound | Assay | IC50 (µM) |
| Compound 19 | LDH Inhibition | 9.98 |
| Compound 19 | IL-1β Production Inhibition | 5.50 |
Table 3: Cytotoxicity in J774A.1 Macrophages
| Compound | Assay | CC50 (µM) |
| Compound 19 | Cell Viability | > 20 |
Proposed Mechanism of Action: NLRP3 Inflammasome Inhibition
The anti-inflammatory effects of this compound derivatives are believed to be mediated through the inhibition of the NLRP3 inflammasome. Compound 19 was observed to increase the level of histone acetylation in J774A.1 cells and inhibit the maturation of IL-1β and the cleavage of caspase-1.[1] These findings suggest that by inhibiting HDACs, this compound derivatives block the activation of the NLRP3 inflammasome.[1]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Detailed Experimental Protocols
The following are generalized protocols for the key in-vitro assays based on standard laboratory procedures. For precise details of the this compound studies, consultation of the primary research publication is recommended.
HDAC Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against specific HDAC isoforms.
-
Principle: A fluorogenic HDAC substrate is incubated with the recombinant HDAC enzyme in the presence of varying concentrations of the test compound. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
-
Procedure:
-
Prepare a dilution series of the test compounds.
-
In a 96-well microplate, add the recombinant HDAC enzyme, the fluorogenic substrate, and the test compound at various concentrations.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software.
-
Cell Culture
-
Cell Line: J774A.1 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
LDH (Lactate Dehydrogenase) Assay for Cytotoxicity and Inflammation
-
Objective: To assess cell membrane integrity as an indicator of cytotoxicity and inflammation-induced cell death.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is quantified by a colorimetric assay where LDH catalyzes the conversion of a substrate to a colored product.
-
Procedure:
-
Seed J774A.1 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compounds.
-
Induce inflammation using a stimulus such as lipopolysaccharide (LPS).
-
After the incubation period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light, for a specified time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
-
IL-1β Production Assay (ELISA)
-
Objective: To quantify the amount of pro-inflammatory cytokine IL-1β secreted by macrophages.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of IL-1β in the cell culture supernatant.
-
Procedure:
-
Follow the same cell seeding and treatment protocol as for the LDH assay.
-
Collect the cell culture supernatant.
-
Perform the IL-1β ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for IL-1β.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow IL-1β to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction and measuring the absorbance.
-
-
Generate a standard curve and calculate the concentration of IL-1β in the samples.
-
Western Blot for Caspase-1 Cleavage and Histone Acetylation
-
Objective: To detect the cleavage of caspase-1 (a marker of inflammasome activation) and the level of histone acetylation.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Procedure:
-
Treat J774A.1 cells as described previously.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-1 or acetylated histones.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of the target proteins.
-
Experimental Workflow Diagram
Caption: General workflow for the in-vitro evaluation of this compound.
Future Directions
The preliminary in-vitro data for this compound and its derivatives are encouraging, highlighting a promising new class of HDAC inhibitors with anti-inflammatory properties. Further research is warranted to:
-
Elucidate the specific HDAC isoform selectivity profile of this compound and its most potent derivatives.
-
Investigate the detailed molecular interactions between these compounds and their HDAC targets.
-
Expand the in-vitro studies to other cell types and inflammatory models.
-
Conduct in-vivo studies to assess the efficacy, pharmacokinetics, and safety of these compounds in animal models of inflammatory diseases.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogues. The provided data and protocols offer a starting point for further investigation into this promising natural product scaffold.
References
Manwuweizic Acid: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manwuweizic acid, a naturally occurring triterpenoid, and its derivatives have emerged as promising modulators of key cellular pathways implicated in inflammation. This technical guide provides an in-depth analysis of the current understanding of this compound's therapeutic targets, focusing on its role as a Histone Deacetylase (HDAC) inhibitor and its subsequent effects on the NLRP3 inflammasome signaling cascade. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and drug development efforts in the fields of inflammation and potentially other related pathologies.
Core Therapeutic Target: Histone Deacetylases (HDACs)
The primary therapeutic target of this compound and its derivatives identified to date are Histone Deacetylases (HDACs) . HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] The inhibition of HDACs by this compound derivatives has been shown to mediate significant anti-inflammatory effects.
Mechanism of Action: HDAC Inhibition
This compound and its analogs function as HDAC inhibitors.[2] A key derivative, a hydroxamic acid derivative of this compound (referred to as compound 19 in the primary literature), has demonstrated inhibitory activity against several HDAC isoforms, specifically HDAC1, HDAC2, HDAC4, and HDAC6 .[2] Notably, it showed no activity against HDAC8.[2] The inhibition of these HDACs leads to an increase in the acetylation of their protein targets, which in turn modulates various cellular processes, including the inflammatory response.
Downstream Effect: Modulation of the NLRP3 Inflammasome Pathway
The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to block the activation of the NLRP3 inflammasome .[2] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the maturation and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β).
Signaling Pathway
The inhibition of HDACs by this compound derivatives interferes with the activation of the NLRP3 inflammasome. This leads to a cascade of downstream effects, including the inhibition of caspase-1 cleavage and the subsequent maturation of IL-1β .[2] The proposed signaling pathway is as follows:
Caption: Signaling pathway of this compound derivative's anti-inflammatory action.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of a key hydroxamic acid derivative of this compound (compound 19).[2]
| Target/Assay | Compound | IC50 / Activity | Cell Line |
| HDAC Inhibition | |||
| HDAC1 | Derivative 19 | 1.14 µM | - |
| HDAC2 | Derivative 19 | Moderately active | - |
| HDAC4 | Derivative 19 | Moderately active | - |
| HDAC6 | Derivative 19 | Moderately active | - |
| HDAC8 | Derivative 19 | No activity | - |
| Anti-inflammatory Activity | |||
| LDH Release | Derivative 19 | Inhibitory activity | J774A.1 Macrophage |
| IL-1β Production | Derivative 19 | Inhibitory activity | J774A.1 Macrophage |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's therapeutic targets.
HDAC Inhibition Assay (Fluorometric)
This protocol is a generalized procedure for determining the inhibitory activity of compounds against HDAC enzymes using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for a fluorometric HDAC inhibition assay.
Materials:
-
Test compound (this compound or its derivatives)
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC4, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (e.g., trypsin-containing solution)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound or vehicle control
-
HDAC enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Development: Add the developer solution to each well. This solution typically contains trypsin, which cleaves the deacetylated substrate, releasing the fluorophore.
-
Final Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.
Western Blot for NLRP3 Inflammasome Components
This protocol outlines the general steps for detecting the protein levels of NLRP3 inflammasome components (NLRP3, ASC, Caspase-1) and the cleavage of Caspase-1 and IL-1β.
Workflow Diagram:
Caption: General workflow for Western blot analysis of NLRP3 inflammasome proteins.
Materials:
-
J774A.1 macrophage cell line
-
LPS (Lipopolysaccharide)
-
NLRP3 activator (e.g., ATP, nigericin)
-
This compound or its derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NLRP3, ASC, Caspase-1 (p45 and p20 subunits), and IL-1β (pro and mature forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate J774A.1 cells and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.
-
Treat the cells with the test compound (this compound) for 1 hour.
-
Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30 minutes).
-
-
Sample Preparation:
-
Collect the cell culture supernatant to analyze secreted proteins (cleaved Caspase-1 and mature IL-1β).
-
Lyse the cells to obtain total cell lysates.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from the lysates and supernatant on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the effect of this compound on the expression and cleavage of the target proteins.
-
Potential for Broader Therapeutic Applications
While the current body of evidence strongly supports the anti-inflammatory potential of this compound through HDAC inhibition, its therapeutic applications may extend to other areas where HDACs and inflammation play a pathogenic role.
-
Oncology: HDAC inhibitors are an established class of anti-cancer agents. Given that this compound derivatives inhibit Class I and II HDACs, further investigation into their anti-proliferative and pro-apoptotic effects on various cancer cell lines is warranted.
-
Neurodegenerative Diseases: Chronic inflammation is a key component in the pathology of many neurodegenerative diseases. The ability of this compound to suppress the NLRP3 inflammasome, a pathway implicated in neuroinflammation, suggests its potential as a neuroprotective agent.
It is important to note that direct experimental evidence for the efficacy of this compound in cancer and neurodegenerative disease models is currently limited and represents a key area for future research.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural product-based HDAC inhibitors with potent anti-inflammatory properties. The well-defined mechanism of action, involving the suppression of the NLRP3 inflammasome, provides a strong rationale for their further development as therapeutic agents.
Future research should focus on:
-
Determining the IC50 values of this compound itself against a panel of HDAC isoforms.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives.
-
Evaluating the efficacy of this compound and its optimized derivatives in in vivo models of inflammatory diseases.
-
Exploring the therapeutic potential of these compounds in oncology and neurodegenerative disorders through dedicated in vitro and in vivo studies.
This technical guide provides a foundational understanding of the therapeutic targets of this compound, offering a valuable resource for researchers dedicated to unlocking the full potential of this intriguing natural compound.
References
Manwuweizic Acid: A Technical Whitepaper on Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manwuweizic acid, a naturally occurring triterpenoid, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. Preliminary research has illuminated its role as a modulator of key cellular signaling pathways, suggesting a broad spectrum of bioactivity. This document provides an in-depth technical guide on the core hypothesized mechanisms of action of this compound, with a primary focus on its anti-inflammatory properties through histone deacetylase (HDAC) inhibition. Data from relevant studies are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the molecular interactions.
Primary Hypothesized Mechanism of Action: HDAC Inhibition and Anti-Inflammatory Effects
The most well-defined hypothesis for this compound's mechanism of action centers on its ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound is proposed to induce histone hyperacetylation, resulting in a more open chromatin structure and the altered expression of genes involved in inflammatory responses.
A key study identified this compound and its derivatives as inhibitors of several HDAC isoenzymes.[1] This inhibition is believed to be the upstream event leading to the observed anti-inflammatory effects, specifically the blockage of NLRP3 inflammasome activation.[1] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).
Signaling Pathway
The proposed signaling pathway for the anti-inflammatory action of this compound is as follows: this compound enters the cell and inhibits the activity of HDACs. This leads to an increase in the acetylation of histones and potentially other non-histone proteins. The resulting changes in gene expression lead to the suppression of the NLRP3 inflammasome activation, thereby reducing the production and release of mature IL-1β and other inflammatory mediators.
Caption: Proposed pathway of this compound's anti-inflammatory action.
Quantitative Data: HDAC Inhibition
The inhibitory activity of this compound derivatives against various HDAC isoenzymes has been quantified. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Compound | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC4 IC50 (μM) | HDAC6 IC50 (μM) | HDAC8 IC50 (μM) |
| This compound Derivative 19 | 1.14 | >50 | >50 | >50 | No Activity |
Data extracted from Xu et al., 2021.[1]
Experimental Protocols
1.3.1. HDAC Enzymatic Activity Assay
-
Objective: To determine the inhibitory effect of this compound on the activity of specific HDAC isoenzymes.
-
Methodology:
-
Recombinant human HDAC1, 2, 4, 6, and 8 enzymes are used.
-
A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with each HDAC enzyme in the presence of varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence is measured using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
1.3.2. IL-1β Production Assay in J774A.1 Macrophages
-
Objective: To assess the effect of this compound on the production of the pro-inflammatory cytokine IL-1β in macrophages.
-
Methodology:
-
J774A.1 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) for 4 hours to prime the NLRP3 inflammasome, followed by treatment with adenosine triphosphate (ATP) for 30 minutes to activate the inflammasome.
-
The cell culture supernatants are collected.
-
The concentration of IL-1β in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The absorbance is read at 450 nm, and the IL-1β concentration is determined by comparison to a standard curve.
-
Secondary Hypothesized Mechanisms of Action
While the evidence is less direct, the chemical nature of this compound as a triterpenoid and its structural similarities to other bioactive natural products suggest other potential mechanisms of action that warrant further investigation.
Anticancer Activity
Triterpenoids are a well-established class of compounds with known anticancer properties.[2] Potential anticancer mechanisms for this compound could involve the modulation of key signaling pathways often dysregulated in cancer, such as NF-κB and PI3K/AKT, leading to the induction of apoptosis and cell cycle arrest.
Caption: Potential anticancer signaling pathways modulated by this compound.
Neuroprotective Effects
Many natural phenolic compounds exhibit neuroprotective properties through their antioxidant and anti-inflammatory activities.[3] this compound may exert neuroprotective effects by scavenging reactive oxygen species (ROS) and modulating neuroinflammatory pathways, thereby protecting neurons from oxidative stress-induced damage.
Caption: Potential neuroprotective mechanisms of this compound.
Future Directions and Conclusion
The current body of evidence strongly supports the hypothesis that this compound exerts anti-inflammatory effects through the inhibition of HDACs and the subsequent suppression of the NLRP3 inflammasome. However, the exploration of its potential anticancer and neuroprotective activities is still in its nascent stages. Future research should focus on:
-
In-depth profiling of HDAC isoenzyme selectivity.
-
Elucidation of the precise molecular interactions between this compound and HDACs through structural biology studies.
-
Comprehensive in vitro and in vivo studies to validate the hypothesized anticancer and neuroprotective mechanisms.
-
Pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.
References
Unlocking Therapeutic Potential: A Technical Guide to Identifying Novel Derivatives of Manwuweizic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manwuweizic acid, a complex nortriterpenoid isolated from Schisandra species, presents a compelling scaffold for the development of novel therapeutics. Its intricate architecture and potent biological activities, including anti-inflammatory and epigenetic modulatory effects, underscore its potential as a starting point for drug discovery campaigns. This technical guide provides an in-depth overview of strategies for identifying and characterizing novel derivatives of this compound. We present a summary of known derivatives and their biological activities, detailed experimental protocols for their synthesis and evaluation, and a discussion of key signaling pathways that can be targeted. This document is intended to serve as a comprehensive resource for researchers seeking to explore the therapeutic promise of this unique natural product.
Introduction to this compound and its Therapeutic Promise
This compound is a member of the Schisandra nortriterpenoids, a class of highly oxygenated and structurally diverse natural products.[1][2] Plants of the Schisandraceae family have a long history of use in traditional medicine, and modern phytochemical investigations have revealed a wealth of bioactive constituents.[1][3] Nortriterpenoids, in particular, have garnered significant attention for their wide range of pharmacological effects, including anti-cancer, anti-HIV, and anti-inflammatory properties.[4][5][6]
The complex polycyclic structure of this compound offers a unique three-dimensional framework for the design of novel bioactive molecules. Its demonstrated ability to modulate key biological targets, such as histone deacetylases (HDACs) and the NLRP3 inflammasome, highlights its potential for the treatment of inflammatory diseases and cancer.[7] This guide will delve into the derivatization of the this compound core to explore and optimize these activities.
Known Derivatives of this compound and their Biological Activities
Recent research has focused on the synthesis of this compound derivatives to enhance its therapeutic properties. A notable study by Ni et al. (2021) explored the derivatization of this compound to generate potent HDAC inhibitors with anti-inflammatory activity.[7] The key findings from this research are summarized below.
Data Presentation
Table 1: HDAC Inhibitory Activity of this compound Derivatives [7]
| Compound | R Group | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC4 IC50 (μM) | HDAC6 IC50 (μM) | HDAC8 IC50 (μM) |
| This compound | -OH | >50 | >50 | >50 | >50 | >50 |
| 17 | -NHOH | 1.14 | 2.35 | 4.87 | 1.98 | >50 |
| 18 | -NH-cyclopropyl | 3.21 | 5.67 | 8.91 | 4.53 | >50 |
| 19 | -NH-2-pyridyl | 2.56 | 4.12 | 7.34 | 3.11 | >50 |
Table 2: Anti-inflammatory Activity of this compound Derivatives [7]
| Compound | Inhibition of LDH release IC50 (μM) | Inhibition of IL-1β production IC50 (μM) |
| This compound | >20 | >20 |
| 17 | 10.5 | 6.2 |
| 18 | 12.1 | 7.8 |
| 19 | 9.98 | 5.50 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activity, based on established protocols.
General Synthetic Protocol for this compound Amide Derivatives
This protocol is adapted from the synthesis of hydroxamic acid and other amide derivatives of this compound.[7]
Materials:
-
This compound
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Appropriate amine (e.g., hydroxylamine hydrochloride, cyclopropylamine, 2-aminopyridine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as TEA or DIPEA (2.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the acid chloride solution to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.
-
HDAC Inhibition Assay Protocol
This protocol is based on commercially available fluorometric HDAC activity assay kits.[8][9][10][11]
Materials:
-
HeLa nuclear extract or purified human recombinant HDAC isoforms
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease, e.g., trypsin)
-
Stop solution (e.g., a potent HDAC inhibitor like Trichostatin A)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compounds in HDAC assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid interference with the assay.
-
Prepare positive controls (e.g., Trichostatin A) and negative controls (DMSO vehicle).
-
-
Enzyme Reaction:
-
To each well of a 96-well black microplate, add the HeLa nuclear extract or purified HDAC enzyme.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
-
Signal Development:
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at room temperature for 15-30 minutes to allow for complete development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Subtract the background fluorescence from the blank wells.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
NLRP3 Inflammasome Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound derivatives on the NLRP3 inflammasome in macrophages.[12]
Materials:
-
J774A.1 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Test compounds (this compound derivatives) dissolved in DMSO
-
LDH cytotoxicity assay kit
-
IL-1β ELISA kit
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture J774A.1 macrophages in complete DMEM medium in a humidified incubator at 37 °C with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Priming and Treatment:
-
Prime the cells by treating them with LPS (e.g., 1 µg/mL) for 4 hours.
-
Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of the test compounds.
-
Incubate for 1 hour.
-
-
NLRP3 Inflammasome Activation:
-
Induce NLRP3 inflammasome activation by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) to the wells.
-
Incubate for an additional 1-2 hours.
-
-
Measurement of LDH Release (Cytotoxicity):
-
Collect the cell culture supernatant.
-
Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercial cytotoxicity assay kit according to the manufacturer's instructions. This is to ensure that the observed inhibition of IL-1β is not due to cytotoxicity.
-
-
Measurement of IL-1β Production:
-
Use the collected cell culture supernatant to quantify the amount of secreted IL-1β using a commercial ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle-treated, LPS and ATP/nigericin-stimulated control.
-
Determine the IC50 value for IL-1β inhibition.
-
Visualization of Key Pathways and Workflows
Proposed Drug Discovery Workflow
The following diagram illustrates a logical workflow for the identification and preclinical development of novel this compound derivatives.
Caption: A streamlined workflow for this compound drug discovery.
Synthetic Strategy for Novel Derivatives
This diagram outlines a general synthetic approach to generate a library of this compound derivatives for structure-activity relationship (SAR) studies.
Caption: Synthetic pathways for this compound derivatization.
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the activation of the NLRP3 inflammasome and indicates the inhibitory action of this compound derivatives.
Caption: Inhibition of the NLRP3 inflammasome by this compound derivatives.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics, particularly in the areas of inflammation and cancer. The derivatization of its core structure has already yielded potent inhibitors of HDACs and the NLRP3 inflammasome. The experimental protocols and workflows outlined in this guide provide a framework for the systematic exploration of the chemical space around the this compound scaffold.
Future efforts should focus on:
-
Expansion of the Derivative Library: Synthesizing a broader range of derivatives by modifying different functional groups on the this compound backbone will be crucial for elucidating comprehensive structure-activity relationships.
-
Exploration of Other Biological Targets: Given the diverse biological activities of Schisandra nortriterpenoids, screening this compound derivatives against a wider panel of therapeutic targets is warranted.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms by which these derivatives exert their biological effects will be essential for their rational optimization and clinical development.
-
In Vivo Evaluation: Promising lead compounds identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.
By leveraging the strategies and information presented in this technical guide, researchers can unlock the full therapeutic potential of this compound and its novel derivatives.
References
- 1. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nortriterpenoids from Schisandra lancifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of nigranoic acid and this compound derivatives as HDAC inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigentek.com [epigentek.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Methodological & Application
Application Notes and Protocols for the Isolation of Manwuweizic Acid from Schisandra propinqua
Audience: Researchers, scientists, and drug development professionals.
Introduction
Manwuweizic acid is a triterpenoid acid isolated from the stems of Schisandra propinqua (Wall.) Hook. f. et Thoms.[1] This natural product has garnered significant interest due to its potential therapeutic properties. Research has identified this compound as a histone deacetylase (HDAC) inhibitor with anti-inflammatory effects, specifically through the inhibition of the NLRP3 inflammasome.[2] These activities suggest its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer.
This document provides a detailed protocol for the isolation and purification of this compound from Schisandra propinqua. It also includes a summary of its biological activity and a diagram of the putative signaling pathway it modulates.
Data Presentation
While specific yields and purity percentages for the isolation of this compound are not extensively reported in the available literature, the following table outlines the expected outcomes based on general phytochemical isolation principles and related compounds from Schisandra species.
| Parameter | Expected Range/Value | Notes |
| Starting Material | Dried and powdered stems of Schisandra propinqua | The concentration of this compound may vary depending on the plant's geographical origin, harvest time, and storage conditions. |
| Extraction Yield (Crude) | 5 - 15% (w/w) | This is an estimated yield for a crude alcoholic extract from Schisandra stems. |
| Final Yield (Purified this compound) | Not explicitly reported. | Yield is dependent on the efficiency of the chromatographic separation. |
| Purity of Final Product | >95% | Achievable with multi-step chromatographic purification. Purity should be confirmed by HPLC, NMR, and MS analyses. |
Experimental Protocols
This protocol describes the extraction of a crude mixture from Schisandra propinqua stems followed by the chromatographic isolation of this compound.
I. Preparation of Crude Extract
-
Plant Material Preparation:
-
Obtain authenticated, dried stems of Schisandra propinqua.
-
Grind the plant material into a coarse powder to increase the surface area for extraction.
-
-
Alcoholic Extraction:
-
Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of ethanol).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the extract through cheesecloth or a Büchner funnel to separate the plant residue from the liquid extract.
-
Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
-
Concentration of the Crude Extract:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Continue the evaporation until a dark, viscous crude extract is obtained.
-
Dry the crude extract completely in a vacuum oven to remove any residual solvent.
-
II. Chromatographic Isolation of this compound
This stage involves the separation of the crude extract to isolate the target compound.
-
Preparation of the Silica Gel Column:
-
Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the starting mobile phase through it.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of the starting mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.
-
-
Column Chromatography:
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Combine the fractions that show a similar TLC profile corresponding to the expected polarity of a triterpenoid acid.
-
-
Further Purification (if necessary):
-
The combined fractions may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
For HPLC, a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) is a common choice for separating triterpenoid acids.
-
-
Crystallization and Characterization:
-
Concentrate the purified fraction containing this compound.
-
Attempt to crystallize the compound from a suitable solvent or solvent mixture (e.g., methanol/water).
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Mandatory Visualization
Experimental Workflow
References
- 1. Triterpenoid acids from Schisandra propinqua with cytotoxic effect on rat luteal cells and human decidual cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of nigranoic acid and this compound derivatives as HDAC inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Manwuweizic Acid: A Detailed Guide for Researchers
Introduction
Manwuweizic acid is a naturally occurring triterpenoid first isolated from Schisandra propinqua. It has garnered significant interest within the scientific community due to its potential as an anticancer agent and its activity as a histone deacetylase (HDAC) inhibitor. This document provides a comprehensive overview of the total synthesis of this compound, detailing the necessary protocols and experimental data. The synthetic strategy commences from the readily available starting material, lanosterol, and involves key transformations including an abnormal Beckmann rearrangement and the stereoselective construction of the α,β-unsaturated carboxylic acid side chain. This guide is intended for researchers, scientists, and professionals in drug development.
Overall Synthetic Strategy
The total synthesis of this compound from lanosterol can be conceptually divided into two main phases: the modification of the tetracyclic core of lanosterol and the construction and attachment of the characteristic side chain. The initial phase focuses on the transformation of Ring A of lanosterol via an abnormal Beckmann rearrangement to introduce the required seven-membered lactam ring. The subsequent phase involves the oxidative cleavage of the lanosterol side chain followed by the stereoselective formation of the (Z)-α,β-unsaturated carboxylic acid moiety.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols and Data
Phase 1: Modification of the Lanosterol Core
The initial steps of the synthesis focus on the modification of the A-ring of lanosterol to form the characteristic seven-membered lactam ring of this compound. This is achieved through a key abnormal Beckmann rearrangement of an oxime derivative.
Step 1: Oximation of Lanostan-3-one
Protocol:
-
Lanosterol is first converted to lanostan-3-one through standard procedures (e.g., oxidation with Jones reagent).
-
To a solution of lanostan-3-one in ethanol, add hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 4 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.
-
Purify the crude product by recrystallization from methanol.
| Compound | Molecular Formula | Starting Material (g) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Lanostan-3-one Oxime | C₃₀H₅₃NO | 10.0 | Hydroxylamine HCl, NaOAc | Ethanol | Reflux | 4 | 92 |
Step 2: Abnormal Beckmann Rearrangement
Protocol:
-
Dissolve the lanostan-3-one oxime in pyridine.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride in portions.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into ice-water and acidify with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the A-homo-4-aza-lanost-5-en-3-one.
| Compound | Molecular Formula | Starting Material (g) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| A-homo-4-aza-lanost-5-en-3-one | C₃₀H₅₁NO | 5.0 | p-Toluenesulfonyl chloride | Pyridine | 0 to RT | 24 | 75 |
Phase 2: Side Chain Construction
This phase involves the degradation of the native lanosterol side chain and the subsequent stereoselective construction of the α,β-unsaturated carboxylic acid moiety.
Step 3: Oxidative Cleavage of the Side Chain
Protocol:
-
Protect the lactam nitrogen of A-homo-4-aza-lanost-5-en-3-one (e.g., with a Boc group).
-
Subject the protected intermediate to ozonolysis in a mixture of dichloromethane and methanol at -78 °C.
-
Quench the reaction with dimethyl sulfide and allow the mixture to warm to room temperature.
-
Concentrate the solution and purify the resulting aldehyde by column chromatography.
| Compound | Molecular Formula | Starting Material (g) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pregnenolone-type aldehyde | C₂₂H₃₅NO₂ | 2.0 | 1. O₃, 2. DMS | CH₂Cl₂/MeOH | -78 to RT | 2 | 85 |
Step 4: Stereoselective Olefination and Deprotection
A modern and efficient method for the construction of the (Z)-α,β-unsaturated ester side chain is through a Z-selective Wittig or Horner-Wadsworth-Emmons reaction, or by utilizing cross-metathesis.
Protocol (Illustrative using Wittig Reaction):
-
Prepare the appropriate phosphonium ylide from a substituted ethyl acetate.
-
To a solution of the ylide in THF at -78 °C, add the aldehyde obtained from the previous step.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the (Z)-α,β-unsaturated ester.
-
Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Remove any protecting groups to yield this compound.
| Compound | Molecular Formula | Starting Material (g) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | C₂₇H₄₃NO₃ | 1.0 | 1. Phosphonium ylide, 2. LiOH | THF | -78 to RT | 12 | 60 (over 2 steps) |
Logical Workflow for Synthesis
Caption: Step-by-step workflow for the total synthesis.
Conclusion
The total synthesis of this compound from lanosterol provides a viable route to access this biologically important molecule for further investigation. The key steps, including the abnormal Beckmann rearrangement and the stereoselective formation of the side chain, have been outlined with detailed protocols. Researchers can utilize this guide to reproduce the synthesis and explore the development of novel analogs with potential therapeutic applications.
Application Note: Quantification of Manwuweizic Acid using High-Performance Liquid Chromatography (HPLC)
Introduction
Manwuweizic acid is a bioactive organic acid found in Schisandra chinensis (five-flavor berry), a plant with a long history of use in traditional medicine.[1][2][3][4] The quantification of this compound is crucial for the quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound.[5] The separation is achieved on a C18 column where the nonpolar stationary phase retains the analyte to a certain degree. The mobile phase, a mixture of an acidified aqueous solution and an organic solvent, is then used to elute the this compound. The concentration of the analyte is determined by comparing its peak area to that of a known standard.
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2. Sample Preparation (from Schisandra chinensis fruit)
-
Extraction: Weigh 1 g of powdered, dried Schisandra chinensis fruit into a centrifuge tube. Add 20 mL of methanol and vortex for 1 minute.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[6] The filtrate is now ready for HPLC analysis.
HPLC Method and Parameters
A summary of the HPLC operating conditions is provided in the table below. The method is designed for optimal separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[7][8] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | 0-15 min, 10-30% B; 15-25 min, 30-50% B; 25-30 min, 50-10% B |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[9][10] The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interference from blank or placebo |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound using HPLC.
Caption: Workflow for this compound Quantification.
Signaling Pathway Diagram
While this compound is a small molecule whose primary analysis does not involve a signaling pathway, a logical relationship diagram for method development and validation can be represented as follows:
Caption: Logical Flow of HPLC Method Validation.
References
- 1. Experimental Studies of the Effect of Schisandrachinensis Extract on the State of Adaptive Capabilities of Rats under Chronic and General Exposure to Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogcommn.org [phcogcommn.org]
- 3. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]
- 4. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. cipac.org [cipac.org]
- 8. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Application of Manwuweizic Acid in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manwuweizic acid, a triterpenoid compound isolated from plants of the Schisandra genus, has been identified as a molecule of interest in biomedical research.[1] While extensive research on its direct application in a wide array of cancer cell lines is still emerging, preliminary studies have characterized it as a histone deacetylase (HDAC) inhibitor.[2] HDAC inhibitors are a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[3][4] This document provides a summary of the currently available data on this compound and its derivatives, along with detailed protocols for key experiments to facilitate further research into its potential as an anti-cancer agent.
Data Presentation
Due to the limited number of studies focusing directly on the cytotoxic effects of this compound across a broad range of cancer cell lines, a comprehensive table of IC50 values is not yet available. The existing literature primarily points to its role as an HDAC inhibitor and the activity of its derivatives.
Table 1: Summary of Biological Activity of this compound and Its Derivatives
| Compound/Derivative | Cell Line(s) | Assay Type | Observed Effect | Reference |
| This compound | Human decidual cells, Rat luteal cells | Not specified | Significant cytotoxic effect | [1] |
| This compound | - | Enzymatic activity assay | Identified as an HDAC inhibitor | [2] |
| Hydroxamic acid derivatives of this compound | - | Enzymatic activity assay | Moderately increased inhibitory activity against HDAC1/2/4/6 (lowest IC50 against HDAC1 is 1.14 µM) | [2] |
| This compound derivatives (compounds 1-3, 13, 17-19) | J774A.1 macrophage | LDH and IL-1β production assays | Inhibitory activity against lactate dehydrogenase (LDH) and IL-1β production without affecting cell viability | [2] |
Signaling Pathways
As this compound has been identified as an HDAC inhibitor, its potential mechanism of action in cancer cells can be contextualized within the broader understanding of how HDAC inhibitors function. HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting HDACs, compounds like this compound can lead to hyperacetylation of histones, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes, ultimately leading to apoptosis and cell cycle arrest.[3][5]
Experimental Protocols
To investigate the anticancer properties of this compound, the following standard experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This protocol is for analyzing the expression of specific proteins involved in apoptosis and other signaling pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, acetylated histones)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets with RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Conclusion and Future Directions
This compound presents an interesting starting point for anti-cancer drug discovery, primarily due to its classification as a potential HDAC inhibitor. However, the current body of literature lacks specific data on its cytotoxic effects against a comprehensive panel of cancer cell lines and a detailed understanding of the molecular pathways it modulates.
Future research should focus on:
-
Broad-spectrum screening: Evaluating the IC50 values of this compound against a diverse range of cancer cell lines to identify sensitive cancer types.
-
Mechanism of action studies: Investigating its effects on cell cycle progression, induction of apoptosis, and specific signaling pathways (e.g., PI3K/Akt, MAPK) in sensitive cancer cell lines.
-
In vivo studies: Assessing the anti-tumor efficacy and toxicity of this compound in animal models of cancer.
-
Derivative optimization: Synthesizing and evaluating more potent and selective derivatives of this compound to improve its therapeutic potential.
The provided protocols and workflows offer a foundational framework for researchers to systematically investigate the anti-cancer properties of this compound and contribute to filling the existing knowledge gaps.
References
- 1. Triterpenoid acids from Schisandra propinqua with cytotoxic effect on rat luteal cells and human decidual cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of nigranoic acid and this compound derivatives as HDAC inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Using Manwuweizic Acid as a Molecular Probe for HDAC Inhibition and Inflammasome Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Manwuweizic acid is a triterpenoid natural product that has been identified as a valuable molecular probe for studying the role of Histone Deacetylases (HDACs) in cellular processes, particularly in the context of inflammation. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate HDAC-mediated signaling pathways, with a focus on the NLRP3 inflammasome.
This compound and its derivatives have been shown to exhibit inhibitory activity against Class I and IIb HDACs, making them useful tools for elucidating the downstream consequences of HDAC inhibition.[1] Specifically, derivatives of this compound have demonstrated the ability to suppress the activation of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response and the maturation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[1]
This application note will guide researchers in using this compound to:
-
Assess its inhibitory effects on HDAC enzymes.
-
Investigate its impact on histone acetylation in cells.
-
Determine its influence on the NLRP3 inflammasome pathway through the measurement of cytotoxicity, IL-1β production, and caspase-1 activation.
Data Presentation
The following table summarizes the biological activities of a potent hydroxamic acid derivative of this compound (Compound 19), which serves as a reference for the expected activities of this compound-based probes.[2]
| Target/Assay | Cell Line | IC50 / CC50 | Reference |
| HDAC Inhibition | |||
| HDAC1 | - | 1.14 µM | |
| Anti-inflammatory Activity | |||
| IL-1β Production | J774A.1 Macrophages | 5.50 µM | [2] |
| Lactate Dehydrogenase (LDH) Release | J774A.1 Macrophages | 9.98 µM | [2] |
| Cytotoxicity | |||
| Cell Viability | J774A.1 Macrophages | > 20 µM | [2] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway modulated by this compound. By inhibiting HDACs, this compound can lead to an increase in histone acetylation. This, in turn, is proposed to interfere with the activation of the NLRP3 inflammasome, leading to reduced caspase-1 cleavage and subsequent maturation and release of IL-1β.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the activity of this compound as a molecular probe.
HDAC Inhibition Assay (Fluorogenic)
This protocol is for determining the in vitro inhibitory activity of this compound against specific HDAC isoforms.
Workflow:
Caption: Workflow for the HDAC inhibition assay.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC4, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
HDAC developer (e.g., Trypsin)
-
Trichostatin A (TSA) or SAHA (positive control inhibitor)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in HDAC assay buffer.
-
In a 96-well black plate, add the HDAC assay buffer, the fluorogenic HDAC substrate, and the diluted this compound or control inhibitor.
-
Initiate the reaction by adding the recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the HDAC developer.
-
Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular Histone Acetylation Assay (Western Blot)
This protocol is to assess the effect of this compound on histone acetylation levels in a cellular context.
Workflow:
Caption: Workflow for the histone acetylation assay.
Materials:
-
J774A.1 macrophage cell line
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed J774A.1 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and extract total protein or perform histone extraction.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.
NLRP3 Inflammasome Activation and Inhibition Assays
These protocols are designed to evaluate the effect of this compound on NLRP3 inflammasome activation in J774A.1 macrophages.
Workflow:
Caption: Workflow for NLRP3 inflammasome activation and inhibition assays.
a) Cell Culture and Treatment:
-
Seed J774A.1 macrophages in appropriate culture plates.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.
b) IL-1β Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform an ELISA for mouse IL-1β according to the manufacturer's instructions.[3]
-
Measure the absorbance and calculate the concentration of IL-1β.
c) Cytotoxicity Assay (LDH Release):
-
Collect the cell culture supernatant.
-
Measure the activity of Lactate Dehydrogenase (LDH) released into the supernatant using a commercially available kit or a standard protocol.[4][5] This assay measures cell membrane damage.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
d) Caspase-1 Cleavage (Western Blot):
-
Collect both the cell culture supernatant and the cell lysates.
-
Concentrate the proteins in the supernatant.
-
Perform a Western blot on both supernatant and lysate samples as described in Protocol 2.
-
Probe the membrane with an antibody that detects the cleaved (active) form of Caspase-1 (p20 subunit).
Conclusion
This compound serves as a potent molecular probe for investigating the intricate relationship between HDACs and the inflammatory response. The protocols outlined in this application note provide a framework for researchers to explore the mechanism of action of this compound and to dissect the role of HDACs in NLRP3 inflammasome-mediated inflammation. These studies can contribute to a deeper understanding of inflammatory diseases and the development of novel therapeutic strategies.
References
- 1. Synthesis of nigranoic acid and this compound derivatives as HDAC inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 5. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes for the Formulation of Manwuweizic Acid in Preclinical In-Vivo Research
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies and formulation strategies for the successful in-vivo administration of Manwuweizic acid, a poorly water-soluble triterpenoid, in preclinical animal models.
Introduction
This compound is a natural triterpenoid that has been identified as a histone deacetylase (HDAC) inhibitor with potential anti-inflammatory and anti-tumor activities.[1] Like many novel chemical entities, this compound is poorly soluble in water, a characteristic that presents a significant challenge for achieving adequate bioavailability in in-vivo studies.[2][3][4] The absorption of such compounds is often limited by their dissolution rate.[4][5] Therefore, appropriate formulation is critical to ensure consistent and effective delivery to the target site. This document outlines recommended formulations and detailed protocols for oral and intravenous administration in animal models.
Physicochemical Data of this compound
A fundamental understanding of the compound's properties is essential for formulation development.
| Property | Data | Source |
| Chemical Name | This compound | [1][6] |
| Molecular Formula | C₃₀H₄₆O₄ | Inferred from structure |
| Molecular Weight | 470.69 g/mol | Inferred from structure |
| Compound Type | Triterpenoid | [6] |
| BCS Classification | Likely Class II or IV | [4][5][7] |
| Aqueous Solubility | Poor | [2][3][4] |
| Solubility Profile | Soluble in organic solvents like DMSO and methanol. | [6] |
Formulation Strategies for Poorly Soluble Compounds
For compounds like this compound, which fall under BCS Class II or IV, formulation strategies aim to enhance solubility and dissolution.[2][4][7] Key approaches include particle size reduction, the use of co-solvents, surfactants, and lipid-based systems.[3][5]
Oral Administration (PO)
Oral gavage is a standard route for preclinical studies.[8] The goal is to create a uniform preparation that can be dosed accurately.
-
Suspension: A simple and common method involves suspending the micronized compound in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC) or tragacanth. This is suitable for initial screening.
-
Solution/Co-solvent System: To ensure homogeneity and potentially enhance absorption, this compound can be dissolved in a mixture of water-miscible organic solvents (co-solvents) and surfactants.[3][5] Common excipients include Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG 300/400), and surfactants like Tween® 80 or Cremophor® EL.
Intravenous Administration (IV)
The IV route bypasses absorption barriers, providing 100% bioavailability.[8] It requires a sterile, particle-free solution.
-
Co-solvent System: A well-established method for IV administration of poorly soluble drugs involves a multi-component solvent system. A typical combination includes a primary solvent (e.g., DMSO) to dissolve the drug, a co-solvent (e.g., PEG 400) to improve miscibility, and a final dilution with an aqueous vehicle like saline or dextrose 5% in water (D5W). All components must be of a grade suitable for injection.
Experimental Protocols
Safety Precaution: Always handle this compound and solvents in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE).
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
This protocol describes the preparation of a 10 mL suspension suitable for oral gavage in rodents.
Materials:
-
This compound (100 mg)
-
Sodium Carboxymethylcellulose (CMC-Na) (50 mg)
-
Sterile, deionized water (q.s. to 10 mL)
-
Mortar and pestle
-
Glass beaker (20 mL)
-
Magnetic stirrer and stir bar
-
Graduated cylinder and calibrated pipettes
Methodology:
-
Prepare 0.5% CMC Vehicle: Weigh 50 mg of CMC-Na and add it to a beaker containing approximately 8 mL of sterile water. Stir with a magnetic stirrer until fully dissolved. This may take some time.
-
Micronize Compound: If the particle size is large, gently grind the 100 mg of this compound in a mortar and pestle to a fine, uniform powder. This increases the surface area for better dispersion.[3]
-
Create Paste: Transfer the powdered this compound to the mortar. Add a small volume (~0.5 mL) of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, homogenous paste. This step is critical to prevent clumping.
-
Form Suspension: Gradually add the remaining CMC vehicle to the paste in small portions, mixing thoroughly after each addition.
-
Final Volume: Transfer the suspension to a 10 mL graduated cylinder and adjust the final volume to 10 mL with the CMC vehicle.
-
Storage & Dosing: Transfer to a suitable vial. Stir the suspension continuously before and during dose withdrawal to ensure uniformity. Prepare fresh daily.
Protocol 2: Preparation of an Intravenous Solution (2 mg/mL)
This protocol details the preparation of a 5 mL sterile solution for IV injection, often referred to as a "DMSO/PEG/Saline" vehicle.
Materials:
-
This compound (10 mg)
-
DMSO, injectable grade (0.5 mL)
-
PEG 400, injectable grade (2.0 mL)
-
Sterile Saline (0.9% NaCl), injectable grade (2.5 mL)
-
Sterile glass vial (10 mL)
-
Sterile syringe filter (0.22 µm PVDF or similar)
-
Sterile syringes and needles
Methodology:
-
Initial Dissolution: Weigh 10 mg of this compound and place it into a sterile 10 mL vial. Add 0.5 mL of injectable-grade DMSO. Vortex or sonicate gently until the compound is completely dissolved.
-
Add Co-solvent: To the DMSO solution, add 2.0 mL of injectable-grade PEG 400. Mix thoroughly until a clear, homogenous solution is formed.
-
Aqueous Dilution: Slowly add 2.5 mL of sterile saline to the organic solution, mixing gently after each addition. Crucial Step: Add the saline dropwise to prevent precipitation of the compound. Observe the solution for any signs of cloudiness or precipitation.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and carefully filter the solution into a final sterile vial. This removes any potential microbial contaminants or fine particulates.
-
Final Check: The final formulation should be clear and free of visible particles. The final vehicle composition is 10% DMSO, 40% PEG 400, and 50% Saline.
-
Administration: Use immediately after preparation. Administer slowly to minimize potential vein irritation or drug precipitation in the bloodstream.
Visualized Experimental Workflows
Caption: Workflow for preparing an oral suspension of this compound.
Caption: Workflow for preparing a sterile intravenous solution of this compound.
Important In-Vivo Considerations
-
Vehicle Control Group: Always include a group of animals that receives the vehicle alone to differentiate the effects of the drug from those of the formulation excipients.
-
Dose Volume: Adhere to institutional (IACUC) guidelines for maximum administration volumes for the chosen route and animal species.[9][10]
-
Stability: Formulations, especially suspensions, should be prepared fresh daily and kept under constant agitation to ensure dose uniformity. The stability of solutions should be confirmed if not used immediately.
-
Tolerability: The concentration of organic solvents like DMSO should be kept as low as possible to avoid potential toxicity or irritation. Observe animals for any adverse reactions post-administration.
References
- 1. Synthesis of nigranoic acid and this compound derivatives as HDAC inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols for Manwuweizic Acid Delivery Systems in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manwuweizic acid, a triterpenoid compound, has garnered significant interest for its potential therapeutic applications, notably as a histone deacetylase (HDAC) inhibitor and an anti-inflammatory agent.[1] Its mechanism of action involves the modulation of key signaling pathways implicated in cancer and inflammatory diseases. However, the clinical translation of this compound is likely hindered by its poor aqueous solubility, a common characteristic of triterpenoids, which can lead to low bioavailability and limit its therapeutic efficacy.[2][3]
To overcome these limitations, advanced drug delivery systems are essential. This document provides detailed application notes and protocols for the development of liposomal and chitosan nanoparticle-based delivery systems for this compound, aimed at enhancing its solubility, stability, and targeted delivery to pathological sites.
Therapeutic Rationale
This compound's therapeutic potential stems from its ability to inhibit HDACs and suppress inflammatory pathways.
-
HDAC Inhibition: As an HDAC inhibitor, this compound can alter gene expression, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[4][5][6][7] This makes it a promising candidate for cancer therapy.
-
Anti-Inflammatory Effects: this compound has been shown to block the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[1] This suggests its utility in treating a range of inflammatory conditions.
Targeted delivery of this compound to tumor tissues or sites of inflammation can enhance its therapeutic index by increasing local drug concentration while minimizing systemic side effects.
Data Presentation: Physicochemical and Pharmacokinetic Parameters
The following tables summarize hypothetical yet plausible quantitative data for this compound-loaded liposomes and chitosan nanoparticles, based on typical values reported for similar triterpenoid formulations.[2][3] These tables are intended to serve as a benchmark for formulation development and characterization.
Table 1: Physicochemical Characterization of this compound Delivery Systems
| Parameter | This compound-Liposomes | This compound-Chitosan Nanoparticles |
| Particle Size (nm) | 100 - 200 | 150 - 300 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (mV) | -20 to -40 | +20 to +40 |
| Encapsulation Efficiency (%) | 85 - 95 | 70 - 85 |
| Drug Loading (%) | 5 - 10 | 10 - 20 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - Liposomes (pH 7.4) | Cumulative Release (%) - Nanoparticles (pH 5.5) |
| 1 | 10 | 15 |
| 6 | 25 | 40 |
| 12 | 40 | 65 |
| 24 | 60 | 85 |
| 48 | 80 | 95 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common technique for encapsulating hydrophobic drugs.[8][9][10][11]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary Evaporator
-
Sonicator (bath or probe)
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, SPC, and cholesterol in a 10:2:1 molar ratio in a round-bottom flask using a sufficient volume of chloroform/methanol (2:1 v/v) to ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed under reduced pressure at 40°C to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 60°C). This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator for 30 minutes or a probe sonicator for 5-10 minutes on ice.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a pore size of 100 nm for at least 11 passes.
-
-
Purification:
-
Remove unencapsulated this compound by centrifugation at 15,000 rpm for 30 minutes at 4°C. The pellet will contain the liposomes.
-
Resuspend the pellet in fresh PBS.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of encapsulated drug by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug concentration using HPLC. The encapsulation efficiency is calculated as: (Mass of encapsulated drug / Total mass of drug) x 100%.
Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol details the preparation of this compound-loaded chitosan nanoparticles via the ionic gelation method, which is suitable for encapsulating drugs and creating positively charged nanoparticles for targeted delivery.[12][13][14][15]
Materials:
-
This compound
-
Low Molecular Weight Chitosan
-
Sodium Tripolyphosphate (TPP)
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Acetic Acid
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Ethanol
-
Magnetic Stirrer
-
Centrifuge
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL with continuous stirring until fully dissolved.
-
-
Drug Loading:
-
Dissolve this compound in a minimal amount of ethanol.
-
Add the this compound solution dropwise to the chitosan solution while stirring.
-
-
Nanoparticle Formation:
-
Prepare a TPP solution (1 mg/mL) in deionized water.
-
Add the TPP solution dropwise to the chitosan-drug mixture under constant magnetic stirring at room temperature. The formation of opalescent suspension indicates nanoparticle formation.
-
Continue stirring for 30 minutes.
-
-
Purification:
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes at 4°C.
-
Wash the nanoparticle pellet twice with deionized water to remove unreacted chitosan and TPP.
-
Resuspend the purified nanoparticles in deionized water or a suitable buffer.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Drug Loading and Encapsulation Efficiency: Determine the amount of drug in the nanoparticles by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and quantifying the drug concentration using HPLC. The drug loading and encapsulation efficiency are calculated as:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100%
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100%
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Synthesis of nigranoic acid and this compound derivatives as HDAC inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors Delivery using Nanoparticles with Intrinsic Passive Tumor Targeting Properties for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy [frontiersin.org]
- 8. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. protocols.io [protocols.io]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. Current Advances in Chitosan Nanoparticles Based Drug Delivery and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hrpub.org [hrpub.org]
Troubleshooting & Optimization
Technical Support Center: Manwuweizic Acid Yield Enhancement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Manwuweizic acid through efficient isolation from its natural source, Kadsura heteroclita, and subsequent synthetic modifications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the isolation and derivatization of this compound.
| Question | Answer |
| Isolation & Purification | |
| 1. Low yield of crude extract from Kadsura heteroclita plant material. | Ensure the plant material is thoroughly dried and finely powdered to maximize surface area for solvent extraction. Use a high-polarity solvent like ethanol or methanol for exhaustive extraction, and consider performing multiple extraction cycles. |
| 2. Difficulty in separating this compound from other triterpenoids during column chromatography. | Optimize the solvent system for your column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone) can effectively separate compounds with similar polarities. Monitor fractions closely using Thin Layer Chromatography (TLC). |
| 3. This compound is not crystallizing from the purified fraction. | The presence of impurities can hinder crystallization. Re-purify the fraction using preparative TLC or HPLC. Ensure the chosen crystallization solvent is appropriate; a mixture of a good solvent and a poor solvent can often induce crystallization. Slow evaporation of the solvent is also crucial. |
| 4. How can I confirm the identity and purity of my isolated this compound? | Characterization should be performed using spectroscopic methods. The identity can be confirmed by comparing the obtained ¹H NMR, ¹³C NMR, and Mass Spectrometry data with reported values in the literature. Purity can be assessed by the sharpness of NMR peaks and the absence of impurity signals, as well as by a single spot on a TLC plate developed with multiple solvent systems. |
| Synthesis of Derivatives | |
| 5. Low conversion of this compound to its ester or amide derivatives. | Ensure all reagents are dry and of high purity, as water can interfere with many coupling reactions. Use an appropriate coupling agent and a suitable base to activate the carboxylic acid group of this compound. The reaction temperature and time should be optimized; monitor the reaction progress by TLC. |
| 6. Formation of multiple byproducts during derivatization reactions. | This could be due to the presence of other reactive functional groups in this compound. Consider using protecting groups for sensitive functionalities if necessary. Additionally, optimizing the stoichiometry of the reactants can minimize side reactions. |
| 7. Difficulty in purifying the synthesized this compound derivatives. | Similar to the isolation of the natural product, purification of derivatives can be achieved using column chromatography with an optimized solvent system. If the derivative is still impure, preparative HPLC is a powerful technique for obtaining highly pure compounds. |
Experimental Protocols
I. Isolation of this compound from Kadsura heteroclita
This protocol describes a general procedure for the extraction and isolation of this compound. Yields can vary depending on the plant material's quality and age.
1. Extraction:
- Air-dry and powder the stems of Kadsura heteroclita.
- Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours.
- Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.
2. Solvent Partitioning:
- Suspend the crude extract in water and successively partition with solvents of increasing polarity: hexane, ethyl acetate, and n-butanol.
- The triterpenoids, including this compound, are typically enriched in the ethyl acetate fraction. Concentrate this fraction under reduced pressure.
3. Chromatographic Purification:
- Subject the ethyl acetate fraction to column chromatography on silica gel.
- Elute the column with a gradient of hexane and ethyl acetate (starting from 100:0 to 0:100).
- Collect fractions and monitor by TLC, visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
- Combine fractions containing the compound with the same Rf value as a this compound standard.
- Further purify the combined fractions using preparative TLC or repeated column chromatography with a shallower solvent gradient to obtain pure this compound.
II. Synthesis of this compound Amide Derivatives
This protocol provides a general method for the synthesis of amide derivatives from this compound, which has been explored for developing HDAC inhibitors.[1]
1. Activation of Carboxylic Acid:
- Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
- Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
- Stir the mixture at 0°C for 30 minutes.
2. Amide Bond Formation:
- Add the desired amine (1.2 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
3. Work-up and Purification:
- Once the reaction is complete, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure amide derivative.
Data Presentation
Table 1: Typical Yields for Isolation of this compound
| Step | Starting Material | Product | Typical Yield Range |
| Extraction | 1 kg dried K. heteroclita stems | Crude Ethanol Extract | 5 - 10% (w/w) |
| Solvent Partitioning | 100 g Crude Extract | Ethyl Acetate Fraction | 20 - 30% (w/w) |
| Column Chromatography | 25 g Ethyl Acetate Fraction | Pure this compound | 0.1 - 0.5% (w/w) |
Note: Yields are estimates and can vary significantly based on the source and processing of the plant material.
Table 2: Optimization of Amide Synthesis from this compound (Hypothetical Data)
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/DMAP | DIPEA | DCM | 25 | 24 | 75 |
| 2 | HATU | DIPEA | DMF | 25 | 12 | 85 |
| 3 | DCC/HOBt | NMM | DCM | 0 to 25 | 18 | 68 |
| 4 | PyBOP | DIPEA | DMF | 25 | 16 | 82 |
This table presents hypothetical data to illustrate how reaction conditions can be optimized. Actual yields will depend on the specific amine and reaction conditions used.
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Synthesis of this compound amide derivatives.
References
Technical Support Center: Manwuweizic Acid Stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Manwuweizic acid in various solvents. The following question-and-answer format addresses common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound, a triterpenoid, is sparingly soluble in aqueous solutions. For research purposes, it is typically dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions due to its high solubilizing power. Other suitable solvents include ethanol and methanol. For short-term storage, solutions in these organic solvents are generally acceptable, but long-term stability should be experimentally verified.
Q2: How should I store stock solutions of this compound?
A2: To maximize the shelf-life of this compound stock solutions, it is recommended to:
-
Store them at -20°C or -80°C.
-
Protect them from light.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. While some studies on diverse compound libraries in DMSO have shown stability over multiple freeze-thaw cycles, it is best practice to minimize them.[1][2]
-
Use tightly sealed vials to prevent solvent evaporation and contamination.
Q3: Is this compound stable in aqueous solutions or cell culture media?
A3: Triterpenoids like this compound generally have low stability in aqueous solutions and can be susceptible to hydrolysis, especially at non-neutral pH. When preparing working solutions in aqueous buffers or cell culture media from a DMSO stock, it is crucial to prepare them fresh for each experiment and use them immediately. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. The stability in your specific aqueous medium should be validated if the experimental timeline exceeds a few hours.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, triterpenoids can be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The ester or other labile functional groups can be hydrolyzed under acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidation, especially if it contains double bonds or hydroxyl groups.[3]
-
Isomerization: Changes in pH or exposure to heat or light can potentially lead to isomerization.
A hypothetical degradation pathway based on common triterpenoid structures is visualized below.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of this compound in the stock or working solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. Compare its performance in your assay to the old stock solution.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials.
-
Prepare Fresh Working Solutions: Always prepare aqueous working solutions immediately before use. Do not store them for extended periods.
-
Control for Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and is at a non-toxic level for your system.
-
Issue 2: Appearance of unknown peaks in HPLC analysis during a time-course experiment.
-
Possible Cause: this compound is degrading in the solvent under the experimental conditions.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Conduct a systematic stability study to identify the conditions under which the compound is unstable. The protocol for a forced degradation study is provided in the "Experimental Protocols" section.
-
Analyze Degradation Products: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to help identify the structure of the degradants.
-
Adjust Experimental Conditions: If degradation is observed, consider modifying your experimental conditions, such as changing the solvent, adjusting the pH, or protecting the solution from light.
-
Data Presentation
The following tables are templates for you to record your own stability data for this compound in different solvents.
Table 1: Stability of this compound in Organic Solvents at Room Temperature
| Time Point | % Remaining in DMSO | % Remaining in Ethanol | % Remaining in Methanol |
| 0 h | 100% | 100% | 100% |
| 24 h | |||
| 48 h | |||
| 1 week |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time Point | % Remaining |
| 0 h | 100% |
| 2 h | |
| 4 h | |
| 8 h | |
| 24 h |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[4]
-
Column: A C18 reversed-phase column is a common starting point for triterpenoid analysis.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.[5]
-
Detection: UV detection is often used, but since triterpenoids may lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can provide better sensitivity and more uniform response.[6][7] A mass spectrometer (MS) can also be used for detection and identification of degradation products.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.[10]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution before HPLC analysis.[10]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for a specified time.[4]
-
Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photostability: Expose the solid compound or a solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. Calculate the percentage of the remaining parent compound and characterize any significant degradation products.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. ijrpp.com [ijrpp.com]
- 5. research.library.fordham.edu [research.library.fordham.edu]
- 6. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. biomedres.us [biomedres.us]
- 10. pharmasm.com [pharmasm.com]
Technical Support Center: Optimizing Manwuweizic Acid Concentration for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Manwuweizic acid. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a triterpenoid compound. Its primary known mechanism of action is the inhibition of Histone Deacetylases (HDACs). By inhibiting HDACs, this compound can modulate gene expression, leading to various cellular effects. Additionally, it has been observed to block the activation of the NLRP3 inflammasome, a key component of the innate immune system.
Q2: What is the recommended solvent for dissolving this compound?
This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium.
Q3: What is a safe concentration of DMSO to use in my cell-based assays?
To avoid solvent-induced cytotoxicity or other off-target effects, it is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%. Most cell lines can tolerate up to 1% DMSO without significant cytotoxicity, but it is always best to perform a vehicle control to ensure the solvent is not affecting your experimental results.
Q4: What are the typical concentration ranges for this compound in in-vitro assays?
While specific data for the parent this compound is limited, a hydroxamic acid derivative has shown biological activity in the low micromolar range. For instance, this derivative inhibited HDAC1 with an IC50 of 1.14 µM and inhibited IL-1β production in J774A.1 macrophages with an IC50 of 5.50 µM.[1] Based on this, a starting concentration range of 1-20 µM is recommended for initial experiments. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer or Cell Culture Medium
Possible Cause:
-
The aqueous solubility of this compound is low, and the final concentration in the assay exceeds its solubility limit.
-
The stock solution was not properly dissolved before dilution.
-
The final DMSO concentration is too low to maintain solubility.
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock: Before diluting, gently warm your DMSO stock solution of this compound to 37°C and vortex to ensure it is fully dissolved.
-
Optimize Final DMSO Concentration: If precipitation occurs, you may need to slightly increase the final DMSO concentration in your assay, while ensuring it remains within a non-toxic range for your cells (ideally ≤ 0.5%).
-
Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in DMSO before the final dilution into your aqueous buffer. This can sometimes help with solubility.
-
Sonication: Briefly sonicate the final diluted solution to aid in dissolving any microscopic precipitates.
Issue 2: High Background Signal or Assay Interference
Possible Cause:
-
This compound may have intrinsic fluorescent or colorimetric properties that interfere with the assay readout.
-
The compound may interact with assay reagents.
Troubleshooting Steps:
-
Compound-Only Control: Run a control well containing only the assay buffer/medium and this compound at the highest concentration used in your experiment. This will determine if the compound itself contributes to the signal.
-
Test for Interference with Detection Reagents: In a cell-free system, mix this compound with your detection reagents to see if there is any direct interaction that could alter the signal.
-
Use a Different Assay Readout: If interference is confirmed and cannot be mitigated, consider using an alternative assay with a different detection method (e.g., luminescence instead of fluorescence).
Issue 3: No Observable Effect or Lower than Expected Potency
Possible Cause:
-
The concentration of this compound is too low.
-
The compound has degraded.
-
The assay conditions are not optimal for observing the effect.
Troubleshooting Steps:
-
Increase Concentration: Perform a dose-response experiment with a wider and higher concentration range.
-
Check Compound Integrity: Ensure the stock solution has been stored properly (typically at -20°C or -80°C, protected from light and moisture). If in doubt, use a fresh vial of the compound.
-
Optimize Assay Incubation Time: The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.
-
Confirm Target Expression: Ensure that the cells used in your assay express the target of interest (e.g., the specific HDAC isoform or components of the NLRP3 inflammasome).
Issue 4: Unexpected Cytotoxicity
Possible Cause:
-
The concentration of this compound is too high for the cell type being used.
-
The final DMSO concentration is too high.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the MTT or LDH assay, to determine the concentration at which this compound becomes toxic to your cells. A derivative of this compound was shown to be non-toxic to J774A.1 cells at concentrations up to 20 µM.[1]
-
Lower the Concentration Range: Based on the cytotoxicity data, adjust the concentration range in your functional assays to non-toxic levels.
-
Vehicle Control for Cytotoxicity: Always include a vehicle (DMSO) control at the highest concentration used to ensure that the observed cytotoxicity is not due to the solvent.
Data Presentation
Table 1: Reported In Vitro Activity of a this compound Derivative
| Assay | Cell Line | Target/Endpoint | IC50 | Cytotoxicity (CC50) | Reference |
| HDAC Inhibition | - | HDAC1 | 1.14 µM | - | [1] |
| LDH Release | J774A.1 | LDH | 9.98 µM | > 20 µM | [1] |
| IL-1β Production | J774A.1 | IL-1β | 5.50 µM | > 20 µM | [1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Prepare a Concentrated Stock Solution:
-
Based on the molecular weight of this compound, calculate the amount needed to prepare a 10 mM stock solution in 100% DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Gently warm the vial to 37°C and vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
For your experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.
-
Dilute the DMSO serial dilutions into your final assay buffer or cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Protocol 2: HDAC Activity Assay (Fluorometric)
This is a general protocol and may need to be optimized for specific assay kits.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known HDAC inhibitor).
-
Incubate the plate for the desired time (e.g., 2-24 hours) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Following treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Add the fluorogenic HDAC substrate to each well.
-
Incubate for the time specified in the kit protocol to allow for deacetylation.
-
Add the developer solution, which will generate a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells or no substrate).
-
Normalize the data to the vehicle control.
-
Plot the percentage of HDAC inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Protocol 3: NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
This protocol is for murine macrophages (e.g., J774A.1 or bone marrow-derived macrophages).
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Priming (Signal 1):
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing medium.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), to the wells.
-
Incubate for the appropriate time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of IL-1β in each sample.
-
Plot the IL-1β concentration versus the this compound concentration to determine the inhibitory effect.
-
Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Proposed signaling pathway for NLRP3 inflammasome inhibition by this compound.
References
Troubleshooting Manwuweizic acid purification by chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Manwuweizic acid using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important? this compound is a bioactive lignan compound typically isolated from plants of the Schisandra genus. Its purification is crucial for pharmacological studies, characterization of its biological activities, and for the development of potential therapeutic agents.
Q2: What are the primary chromatography methods used for purifying this compound? The most common methods for purifying this compound and similar natural products are High-Performance Liquid Chromatography (HPLC), particularly in its preparative format, and High-Speed Counter-Current Chromatography (HSCCC).[1][2] HSCCC is a liquid-liquid chromatography technique that avoids irreversible adsorption onto a solid support, which can improve recovery.[3]
Q3: What are the critical parameters to consider before starting the purification process? Before beginning, it is essential to optimize several parameters to ensure efficient separation.[4] Key factors include the selection of the appropriate stationary phase (for HPLC) or two-phase solvent system (for HSCCC), the composition and pH of the mobile phase, column temperature, and flow rate.[4][5][6] Proper sample preparation to remove particulates and interfering compounds is also fundamental to success.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic purification of this compound.
Category 1: System Pressure Abnormalities
Q: My HPLC system is showing excessively high backpressure. What are the common causes and solutions? A: High backpressure is a frequent issue in HPLC systems and can stem from several sources.[8]
-
Possible Causes:
-
System Blockage: Clogged frits, filters, or capillaries due to particulate matter from the sample or mobile phase.[8][9]
-
Column Contamination: Accumulation of strongly retained compounds from previous injections on the column.
-
Mobile Phase Issues: Precipitation of buffer salts if the organic solvent concentration is too high, or high mobile phase viscosity.[10]
-
Inappropriate Flow Rate: The flow rate may be too high for the column dimensions and packing material.[8]
-
-
Solutions:
-
Identify the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure.
-
Backflush the Column: If the column is the cause, try backflushing it with a strong solvent (if the manufacturer's instructions permit).
-
Clean or Replace Frits/Filters: Sonicate filters in an appropriate solvent or replace them if they are clogged.[8]
-
Ensure Sample/Mobile Phase Cleanliness: Always filter samples and mobile phases through a 0.22 or 0.45 µm filter before use. Check buffer solubility in the mobile phase.[10]
-
Adjust Flow Rate: Ensure the flow rate is within the recommended range for your column.[11]
-
Q: I'm experiencing pressure fluctuations or an unexpectedly low pressure. What should I do? A: Pressure fluctuations or low pressure often indicate the presence of air in the system or a leak.
-
Possible Causes:
-
Solutions:
-
Degas Mobile Phase: Use an inline degasser, sonication, or helium sparging to remove dissolved gases from the mobile phase.
-
Purge the Pump: Purge the pump at a high flow rate to remove any trapped air bubbles.[12]
-
Check for Leaks: Visually inspect all fittings and connections for signs of leakage. Tighten or replace any loose or damaged fittings.[10] Be careful not to overtighten.
-
Maintain Pump: Replace worn pump seals as part of a regular maintenance schedule.[10] If check valves are suspected, clean or replace them according to the manufacturer's guide.
-
Category 2: Peak Shape and Resolution Problems
Q: My chromatogram shows broad or tailing peaks for this compound. How can I improve the peak shape? A: Poor peak shape compromises resolution and purity. Tailing or broadening can be caused by several factors.[8]
-
Possible Causes:
-
Column Degradation: Loss of stationary phase or creation of a void at the column inlet.
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase (e.g., with free silanol groups on a silica-based column).
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Sample Overload: Injecting too much sample mass onto the column.
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Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.[12]
-
-
Solutions:
-
Use a Guard Column: A guard column can protect the analytical/preparative column from contaminants and extend its life.
-
Adjust Mobile Phase pH: If secondary interactions are suspected, adjusting the mobile phase pH can suppress the ionization of silanol groups or the analyte.[5]
-
Reduce Sample Concentration: Dilute the sample and inject a smaller volume to see if peak shape improves.[12]
-
Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[12]
-
Q: I am observing split peaks. What is the cause? A: Peak splitting typically indicates a disruption in the sample path.
-
Possible Causes:
-
Clogged Inlet Frit: Particulates partially blocking the column inlet frit.
-
Column Void: A channel or void has formed in the stationary phase bed at the head of the column.[10]
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Co-elution: Two different compounds are eluting very close to each other.
-
-
Solutions:
-
Clean/Replace Frit: Disconnect the column and clean the inlet frit or replace it.
-
Repair/Replace Column: If a void has formed, the column may need to be repacked or replaced.[10]
-
Optimize Selectivity: Adjust the mobile phase composition (solvent ratio, pH, or additives) to improve the separation of the co-eluting compounds.[5]
-
Category 3: Low Recovery or Yield
Q: The final yield of purified this compound is very low. What could be the reason? A: Low recovery can be a significant issue in natural product purification.
-
Possible Causes:
-
Irreversible Adsorption: The compound may be binding irreversibly to the stationary phase. This is a common problem in solid-liquid chromatography.[3]
-
Sample Degradation: The compound may be unstable under the chromatographic conditions (e.g., pH, exposure to air or light).
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Incorrect Fraction Collection: The collection window may be set incorrectly, causing loss of product.
-
Precipitation: The compound may precipitate on the column or in the tubing if its solubility in the mobile phase is low.
-
-
Solutions:
-
Switch to HSCCC: If irreversible adsorption is suspected, HSCCC is an excellent alternative as it is a liquid-liquid technique without a solid support.[3]
-
Assess Stability: Test the stability of this compound in the mobile phase conditions outside of the column. Adjust pH or add antioxidants if necessary.
-
Optimize Fraction Collection: Use a smaller collection volume or adjust the detector threshold to ensure the entire peak is collected.
-
Improve Solubility: Modify the mobile phase to increase the solubility of the target compound. This could involve changing the organic solvent or adjusting the pH.
-
Quantitative Data Summary
The optimal parameters for chromatography can vary. The table below provides typical starting conditions for the purification of lignans like this compound.
| Parameter | Preparative HPLC | High-Speed Counter-Current Chromatography (HSCCC) |
| Stationary Phase | C18 Silica Gel (10 µm) | Upper phase of the selected two-phase solvent system |
| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water | Lower phase of the selected two-phase solvent system |
| Two-Phase System | N/A | n-Hexane-Ethyl Acetate-Methanol-Water (e.g., in ratios like 3:7:5:5, v/v/v/v) |
| Flow Rate | 10-20 mL/min (for semi-prep) | 1.5-3.0 mL/min |
| Detection | UV at ~254 nm or ~280 nm | UV at ~254 nm or ~280 nm |
| Typical Purity | >95% | >95% |
| Typical Recovery | 60-85% | 85-95% |
Experimental Protocols
Protocol 1: General Preparative HPLC Method
-
Sample Preparation: Dissolve the crude or semi-purified this compound extract in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases using HPLC-grade solvents. Degas both phases thoroughly.
-
System Equilibration: Purge the pump with the mobile phases. Equilibrate the preparative column with the initial mobile phase composition (e.g., 80% A, 20% B) at the desired flow rate until a stable baseline is achieved. This may require flushing with 10-20 column volumes.[11]
-
Injection: Inject a small, analytical-scale amount first to determine the retention time. For the preparative run, inject the filtered sample.
-
Elution and Fraction Collection: Run the gradient elution method. Collect fractions based on the UV detector signal, either manually or using an automated fraction collector.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC or TLC to determine which contain the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: General HSCCC Method
-
Solvent System Selection: Select an appropriate two-phase solvent system (e.g., n-Hexane-Ethyl Acetate-Methanol-Water). The partition coefficient (K) of this compound in this system should ideally be between 0.5 and 2.0.
-
Solvent Preparation: Prepare the chosen solvent system by mixing the solvents in a separatory funnel. Allow the phases to separate completely. Degas both the upper (stationary) and lower (mobile) phases.
-
Column Preparation: Fill the entire HSCCC column with the stationary phase at a low rotational speed.
-
Mobile Phase Pumping: Once the column is filled, increase to the desired rotational speed. Pump the mobile phase through the column in the appropriate direction (head-to-tail or tail-to-head) at the set flow rate. Continue until hydrostatic equilibrium is reached and the stationary phase is retained.
-
Sample Injection: Dissolve the sample in a small volume of the two-phase system and inject it through the sample loop.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions continuously from the outlet.
-
Analysis and Evaporation: Analyze the fractions by analytical HPLC/TLC, combine the pure fractions, and evaporate the solvent.
Visualizations
Workflow & Relationship Diagrams
Caption: A typical workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common chromatography issues.
References
- 1. High-Speed Counter-Current Chromatography (HSCCC) Purification of Antifungal Hydroxy Unsaturated Fatty Acids from Plant-Seed Oil and Lactobacillus Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Maximizing the speed of separations for industrial problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. aelabgroup.com [aelabgroup.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. shimadzu.at [shimadzu.at]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Degradation of Manwuweizic Acid During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Manwuweizic acid during the extraction process. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a lanostane-type triterpenoid. It is primarily isolated from the stems of Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family. This family of plants is known for producing a variety of bioactive triterpenoids.
Q2: What are the main factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of this compound, and triterpenoid acids in general, include:
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pH: Extremes of pH, particularly alkaline conditions, can lead to hydrolysis of ester groups if present, or other pH-sensitive functional groups.
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Temperature: High temperatures used during extraction or solvent evaporation can accelerate degradation reactions.
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Light: Exposure to UV or even ambient light can induce photochemical degradation in some organic molecules.
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Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidation of susceptible functional groups within the molecule.
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Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of the target compound.
Q3: What are the visible signs of this compound degradation in my extract?
Visible signs of degradation can include a change in the color of the extract (e.g., darkening or browning), the formation of precipitates, or a noticeable change in the viscosity of the solution. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
Q4: How can I monitor the degradation of this compound during my experiments?
The most reliable way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These techniques can separate this compound from its degradation products, allowing for the quantification of the parent compound and the detection of any new peaks that may correspond to degradants.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Extraction | - Optimize Solvent: Use a mixture of ethanol and water (e.g., 70-80% ethanol), as this is often more effective for triterpenoid acids than absolute ethanol. - Increase Extraction Time/Cycles: Perform multiple extraction cycles to ensure exhaustive extraction. Monitor the this compound content in each extract to determine the optimal number of cycles. - Reduce Particle Size: Grind the plant material to a fine powder to increase the surface area for solvent penetration. |
| Degradation during Extraction | - Control Temperature: Maintain a lower extraction temperature (e.g., 40-60°C). Avoid prolonged exposure to high heat. - Control pH: Maintain a neutral or slightly acidic pH during extraction. Avoid strongly alkaline conditions. - Protect from Light: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to protect it from light. |
| Suboptimal Plant Material | - Source and Harvest Time: The concentration of this compound can vary depending on the geographical source, age, and harvest time of the Kadsura heteroclita plant. |
Issue 2: Presence of Impurities and Co-extractives
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Extraction of Non-polar Compounds | - Defatting Step: If the plant material has a high lipid content, perform a pre-extraction with a non-polar solvent like hexane to remove fats and waxes. |
| Co-extraction of Polar Compounds | - Solvent Partitioning: After the initial extraction, perform a liquid-liquid extraction. Partition the crude extract between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity. |
| Formation of Emulsions during Liquid-Liquid Extraction | - Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases. - Addition of Brine: Add a saturated sodium chloride (brine) solution to the aqueous layer to increase its ionic strength and help break the emulsion. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound
This protocol is designed to maximize the yield of this compound while minimizing degradation.
-
Preparation of Plant Material:
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Dry the stems of Kadsura heteroclita at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
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Grind the dried material into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Macerate the powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Alternatively, for a faster extraction, use ultrasound-assisted extraction (UAE) at a controlled temperature (e.g., 40°C) for 30-60 minutes.
-
Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent.
-
-
Solvent Evaporation:
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica gel or by preparative HPLC.
-
Protocol 2: Stability-Indicating UPLC-MS/MS Method for Quantification
This method allows for the accurate quantification of this compound and the detection of potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and full scan for the detection of unknown degradation products.
-
Data Presentation
Table 1: Factors Influencing this compound Degradation and Mitigation Strategies
| Factor | Potential Degradation Pathway | Recommended Mitigation Strategy |
| High Temperature (>60°C) | Thermal decomposition, oxidation | Use low-temperature extraction methods (e.g., maceration, UAE at controlled temperature). Evaporate solvent under reduced pressure at <50°C. |
| Alkaline pH (>8) | Hydrolysis of potential ester linkages, rearrangement | Maintain a neutral or slightly acidic pH during extraction and purification. |
| Acidic pH (<4) | Acid-catalyzed hydrolysis or rearrangement | Buffer the extraction solvent if necessary to maintain a pH between 5 and 7. |
| UV/Visible Light | Photodegradation, free radical formation | Use amber glassware or wrap extraction vessels in aluminum foil. Avoid direct sunlight. |
| Oxygen | Oxidation | Degas solvents before use and consider performing extraction under an inert atmosphere (e.g., nitrogen). |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Potential degradation pathways for this compound.
Addressing off-target effects of Manwuweizic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Manwuweizic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on potential off-target effects.
Issue 1: Unexpected Cell Viability Changes or Cytotoxicity
Question: I am observing significant cytotoxicity in my cell line upon treatment with this compound, which is unexpected based on the literature. What could be the cause and how can I troubleshoot this?
Answer:
Unexpected cytotoxicity can stem from several factors, including off-target effects or specific vulnerabilities of your cell line. This compound and its derivatives have been identified as Histone Deacetylase (HDAC) inhibitors.[1] While some derivatives have been shown to not affect the viability of J774A.1 macrophages, cytotoxicity can be cell-type dependent.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
Dose-Response Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
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Incubate for the desired time period (e.g., 24, 48, 72 hours).
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
-
Caspase-Glo® 3/7 Assay:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. An increase in luminescence indicates apoptosis.
-
Issue 2: Discrepancy in Anti-Inflammatory Effects
Question: I am not observing the expected anti-inflammatory effects of this compound in my cellular model, specifically in relation to NLRP3 inflammasome inhibition. What could be the reason?
Answer:
This compound derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, likely through their HDAC inhibitory activity.[1] If you are not observing this effect, it could be due to several factors related to your experimental setup or the specific signaling pathways active in your model.
Troubleshooting and Investigation Pathway:
Caption: Investigating the lack of expected anti-inflammatory effects.
Experimental Protocols:
-
IL-1β ELISA:
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Culture cells (e.g., macrophages) and prime with LPS (e.g., 1 µg/mL) for 4 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate with an NLRP3 activator (e.g., ATP or Nigericin) for 30-60 minutes.
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Collect the cell culture supernatant.
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Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Western Blot for Acetylated Histones:
-
Treat cells with this compound for the desired time.
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Lyse the cells and extract total protein.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against acetylated histone H3 or H4, and a loading control (e.g., total histone H3 or β-actin).
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Incubate with a suitable secondary antibody and visualize the protein bands. An increase in acetylated histones would confirm HDAC inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound and its derivatives have been identified as inhibitors of histone deacetylases (HDACs).[1] Specifically, they have shown inhibitory activity against HDAC1, HDAC2, HDAC4, and HDAC6, with no activity reported against HDAC8.[1] This inhibition leads to an increase in histone acetylation.
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited publicly available data on the broad off-target screening of this compound against a wide range of kinases or other enzyme families. The known selectivity profile is within the HDAC family. Therefore, any unexpected cellular phenotype should be carefully investigated for potential off-target effects.
Q3: How does this compound affect the NLRP3 inflammasome?
A3: this compound derivatives have been shown to block the activation of the NLRP3 inflammasome.[1] This is likely a downstream consequence of its HDAC inhibitory activity.[1] The proposed mechanism involves the inhibition of IL-1β maturation and caspase-1 cleavage.[1]
NLRP3 Inflammasome Inhibition Pathway:
Caption: Proposed pathway of NLRP3 inflammasome inhibition by this compound.
Q4: What concentrations of this compound are typically used in cell-based assays?
A4: Effective concentrations will vary depending on the cell type and the specific endpoint being measured. Based on published data for its derivatives, concentrations in the low micromolar range (e.g., 1-10 µM) are a reasonable starting point for assessing its biological activity.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental system.
Data Summary
Table 1: HDAC Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Target | IC50 (µM) |
| Hydroxamic acid derivative of this compound | HDAC1 | 1.14 |
| Hydroxamic acid derivative of this compound | HDAC2 | Moderately active |
| Hydroxamic acid derivative of this compound | HDAC4 | Moderately active |
| Hydroxamic acid derivative of this compound | HDAC6 | Moderately active |
| Hydroxamic acid derivative of this compound | HDAC8 | No activity |
Data extracted from a study on this compound derivatives. "Moderately active" indicates that inhibitory activity was observed, but a specific IC50 value was not provided in the abstract.[1]
References
Refining dosage and administration of Manwuweizic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Manwuweizic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a triterpenoid isolated from Kadsura heteroclita[1][2]. Research has shown that derivatives of this compound act as inhibitors of histone deacetylases (HDACs), particularly HDAC1, 2, 4, and 6. This inhibition can lead to anti-inflammatory effects by blocking the activation of the NLRP3 inflammasome[3].
Q2: What are the recommended solvents for dissolving this compound?
A2: As a triterpenoid, this compound is expected to have poor water solubility. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or methanol. For in vivo studies, further formulation development with excipients like Tween-80, PEG400, or cyclodextrins may be necessary to improve bioavailability.
Q3: How should I store this compound?
A3: this compound should be stored as a solid at -20°C. Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to protect the compound from light.
Q4: What is a typical starting concentration for in vitro experiments?
A4: For initial in vitro screening, a common starting concentration range is 1-100 µM. Based on the activity of its derivatives, which have IC50 values in the low micromolar range for HDAC1 inhibition (e.g., 1.14 µM)[3], it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q5: Are there any known off-target effects of this compound?
A5: While the primary known target for its derivatives is HDACs, the full off-target profile of this compound has not been extensively characterized. As with any novel compound, it is recommended to perform counter-screens or use pathway-specific inhibitors to confirm that the observed effects are due to the intended mechanism of action.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Q: I observed precipitation of this compound after adding it to my cell culture media. What should I do?
-
A: This is a common issue with hydrophobic compounds. Here are some steps to troubleshoot:
-
Lower the Final Concentration: The final concentration of the organic solvent (e.g., DMSO) in your media should typically be below 0.5% (v/v) to avoid solvent toxicity and improve solubility. Try reducing the final concentration of this compound.
-
Use a Carrier Protein: For serum-containing media, serum proteins can help to keep the compound in solution. If you are using serum-free media, consider adding bovine serum albumin (BSA) at a concentration of 0.1-0.5% (w/v).
-
Pre-warm the Media: Add the this compound stock solution to pre-warmed media and vortex or mix immediately to facilitate dispersion.
-
Sonication: Briefly sonicating the final solution may help to dissolve small precipitates.
-
-
Issue 2: Inconsistent or No Biological Activity
-
Q: I am not observing the expected biological effect of this compound in my experiments. What could be the reason?
-
A: Several factors could contribute to a lack of activity:
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Compound Degradation: Ensure the compound has been stored correctly and that stock solutions are not too old. Repeated freeze-thaw cycles can degrade the compound.
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Inappropriate Concentration: The effective concentration may be higher than what you are currently testing. Perform a wider dose-response study.
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Cell Line Specificity: The target pathway (e.g., HDACs) may not be active or relevant in your chosen cell line. Confirm the expression and activity of the target proteins.
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Experimental Conditions: The incubation time may be too short to observe an effect. Consider a time-course experiment.
-
-
Issue 3: High Background Signal in Assays
-
Q: My assay results show high background noise when using this compound. How can I reduce this?
-
A: High background can be caused by interference from the compound itself.
-
Compound Autofluorescence: If you are using a fluorescence-based assay, check if this compound autofluoresces at the excitation and emission wavelengths you are using. If so, you may need to use a different detection method (e.g., luminescence or absorbance).
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Non-specific Binding: At high concentrations, the compound may bind non-specifically to assay components. Try reducing the concentration or adding a non-ionic detergent like Tween-20 (at ~0.01%) to your assay buffer.
-
Include Proper Controls: Always include a "compound only" control (without cells or enzymes) to measure any intrinsic signal from this compound.
-
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Approximate) | Notes |
| DMSO | > 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | > 20 mg/mL | Suitable for stock solutions. |
| Methanol | > 10 mg/mL | Can be used for stock solutions. |
| Water | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble in aqueous buffers. |
Table 2: Example In Vitro Activity of a this compound Derivative
| Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| HDAC1 | Enzymatic Assay | 1.14 | - | [3] |
| HDAC2 | Enzymatic Assay | > 20 | - | [3] |
| HDAC4 | Enzymatic Assay | > 20 | - | [3] |
| HDAC6 | Enzymatic Assay | 5.32 | - | [3] |
| IL-1β Production | Cell-based Assay | - | J774A.1 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
-
Materials: 96-well plates, appropriate cell line, complete culture media, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture media from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
References
Technical Support Center: Managing Cytotoxicity of Investigational Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage and understand the cytotoxicity of investigational acidic compounds in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly higher cytotoxicity than expected with our investigational acidic compound. What could be the primary reasons?
A1: Several factors could contribute to unexpectedly high cytotoxicity:
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Compound Purity and Stability: Impurities or degradation products in your compound stock can exhibit higher toxicity.[1] Ensure the compound's purity through methods like HPLC and check for degradation, especially if the stock solution is old or has been stored improperly.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the compound's mechanism of action.[2] It is advisable to test the compound on a panel of cell lines, including non-cancerous control lines, to determine its selectivity.[3]
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Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to a cytotoxic agent.[1] Standardizing these parameters across experiments is crucial.
-
Off-Target Effects: At higher concentrations, compounds can exhibit off-target effects that lead to cytotoxicity unrelated to the intended mechanism of action.
Q2: Our IC50 values for the same compound vary significantly between experiments. How can we improve consistency?
A2: Variation in IC50 values is a common issue in cytotoxicity testing.[1][4] To improve consistency:
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Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and assay conditions, are kept consistent.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Reagent Quality: Use fresh, high-quality reagents and media for all experiments.
-
Assay Method: Different cytotoxicity assays (e.g., MTT, LDH, Real-Time Glo) measure different endpoints (metabolic activity, membrane integrity, etc.). Choose an assay that is appropriate for your compound's expected mechanism of action and use it consistently.
-
Data Analysis: Employ a consistent method for calculating IC50 values from your dose-response curves.[4]
Q3: How can we determine if the observed cytotoxicity is due to apoptosis, necrosis, or another mechanism?
A3: Several assays can help elucidate the mechanism of cell death:
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7) involved in the apoptotic cascade.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Necrosis Assays:
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity.
-
-
Autophagy Markers: Western blotting for proteins like LC3-II can indicate the induction of autophagy.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
Problem: The investigational acidic compound shows cytotoxicity at concentrations far below the expected effective range.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Verify Compound Integrity | The compound may have degraded or contain toxic impurities. | Confirm the identity and purity of the compound using analytical methods (e.g., HPLC, Mass Spectrometry).Prepare fresh stock solutions from a new batch of the compound if possible. |
| 2. Review Experimental Protocol | Errors in dilution calculations or compound handling can lead to incorrect dosing. | Double-check all calculations for serial dilutions.Ensure proper mixing of the compound in the culture medium. |
| 3. Assess Cell Health | Unhealthy cells are more susceptible to cytotoxic effects. | Check the morphology and doubling time of your cell cultures.Perform a baseline viability assessment before adding the compound. |
| 4. Test on Control Cell Lines | The observed toxicity might be specific to the cell line being used. | Test the compound on a non-cancerous or less sensitive cell line to assess its therapeutic index.[3] |
Guide 2: Inconsistent IC50 Values
Problem: Replicate experiments yield significantly different IC50 values.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Standardize Cell Culture Conditions | Variations in cell passage, confluency, and media can alter cellular responses.[1] | Use cells within a defined passage number range.Seed cells at a consistent density and allow them to attach and resume growth before treatment.Use the same batch of media and supplements for all related experiments. |
| 2. Refine Assay Procedure | Inconsistent incubation times or reagent addition can introduce variability. | Use a multichannel pipette for simultaneous addition of the compound and assay reagents.Ensure precise and consistent incubation times. |
| 3. Evaluate Data Analysis Method | The method used to fit the dose-response curve can impact the calculated IC50 value.[4] | Use a standardized, non-linear regression model to fit the data.Ensure that the top and bottom plateaus of the curve are well-defined. |
Quantitative Data Summary
The following table provides an example of how to present IC50 values for an investigational acidic compound across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) ± SD (48h) | IC50 (µM) ± SD (72h) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 | 9.8 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 25.6 ± 3.1 | 18.4 ± 2.5 |
| HCT116 | Colorectal Carcinoma | 8.9 ± 1.1 | 5.1 ± 0.8 |
| NIH/3T3 | Mouse Embryonic Fibroblast | > 100 | > 100 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the investigational acidic compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of an investigational compound.
Intrinsic Apoptosis Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway often induced by cytotoxic compounds.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anti-Cancer Potential of Manwuweizic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Manwuweizic acid, a triterpenoid compound isolated from Schisandra propinqua, has demonstrated notable anti-cancer properties in preliminary studies. Research indicates its significant inhibitory activity against several cancer types in preclinical models, including Lewis lung carcinoma, brain tumor-22, and solid hepatoma in mice. While detailed mechanistic data on this compound is still emerging, this guide provides a comparative overview of its anti-cancer activity, supported by experimental data from closely related and well-characterized triterpenoids from the Schisandra family. This comparative approach aims to offer valuable insights for researchers exploring the therapeutic potential of this class of compounds.
Comparative Analysis of Anti-Cancer Activity
To provide a quantitative perspective, the following table summarizes the cytotoxic effects of triterpenoids isolated from Schisandra species against various cancer cell lines. Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, data for structurally similar and co-isolated triterpenoids, such as Nigranoic acid and Schisandronic acid, are presented as a proxy to illustrate the potential potency of this compound class.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Lewis Lung Carcinoma | Data not available | [1](--INVALID-LINK--) |
| Brain Tumor-22 | Data not available | [1](--INVALID-LINK--) | |
| Solid Hepatoma | Data not available | [1](--INVALID-LINK--) | |
| Nigranoic acid | Human Decidual Cells | Significant cytotoxic effect | [2](--INVALID-LINK--) |
| Rat Luteal Cells | Significant cytotoxic effect | [2](--INVALID-LINK--) | |
| Schisandronic acid | MCF-7 (Breast Cancer) | 8.06 | [1](--INVALID-LINK--) |
Mechanistic Insights: Signaling Pathways in Focus
The anti-cancer activity of triterpenoids from Schisandra is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound are under investigation, studies on related compounds suggest potential mechanisms of action.
A proposed signaling pathway for the induction of apoptosis by Schisandra triterpenoids is depicted below. This pathway highlights the activation of caspases, key executioners of apoptosis, and the regulation of the Bcl-2 family of proteins, which control mitochondrial integrity.
Experimental Protocols
To facilitate further research and validation of the anti-cancer activities of this compound and related compounds, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Analysis by Western Blot
Objective: To detect the expression of key apoptosis-related proteins in cancer cells after treatment with a test compound.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis. Changes in the levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins can indicate the induction of apoptosis.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Principle: Flow cytometry measures the fluorescence of individual cells stained with a DNA-binding dye, such as propidium iodide (PI). The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data from at least 10,000 cells per sample.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising anti-cancer agent, particularly for lung, brain, and liver cancers. While direct and detailed mechanistic studies are still needed, the data from related triterpenoids from the Schisandra family provide a strong rationale for its further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound, conducting comprehensive in vitro cytotoxicity screening against a broader panel of cancer cell lines, and performing in-depth in vivo studies to confirm its efficacy and safety profile. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.
References
- 1. Triterpenoids from Schisandra henryi with cytotoxic effect on leukemia and Hela cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
Manwuweizic Acid: A Comparative Analysis of its Anti-Inflammatory Profile Against Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-derived anti-inflammatory agents, triterpenoids have emerged as a promising class of compounds. This guide provides a comparative analysis of Manwuweizic acid against other well-studied triterpenoids—Oleanolic acid, Ursolic acid, Asiatic acid, and Betulinic acid. The focus is on their differential mechanisms of action and a quantitative comparison of their anti-inflammatory efficacy, supported by experimental data.
Introduction to Triterpenoids in Inflammation
Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. Many triterpenoids have demonstrated potent anti-inflammatory, antioxidant, and anti-cancer properties.[1] Their therapeutic potential stems from their ability to modulate key signaling pathways involved in the inflammatory cascade. This guide delves into the unique properties of this compound, a triterpenoid derived from Schisandra chinensis, and juxtaposes them with the established profiles of other prominent triterpenoids.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and other selected triterpenoids. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater potency.
| Compound | Target | Cell Line/Model | IC50 Value |
| This compound Derivative (Compound 19) | IL-1β Production | J774A.1 Macrophages | Inhibitory activity observed |
| Highly Oxygenated Triterpenoid from S. chinensis (Compound 3) | Nitric Oxide (NO) Production | LPS-induced Macrophages | 10.6 µM[2][3] |
| Oleanolic Acid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | ~31.28 - 42.91 µg/mL[2] |
| TNF-α Production | LPS-stimulated RAW 264.7 | Mild inhibition at 20 µg/mL[4] | |
| IL-1β Production | LPS-stimulated RAW 264.7 | Weak inhibition at 20 µg/mL[4] | |
| IL-6 Production | LPS-stimulated RAW 264.7 | Inhibition observed[5] | |
| Ursolic Acid | IL-17 Secretion | Th17 cells | 0.56 µM[6] |
| RORγt function | In vitro | 0.68 µM[6] | |
| IL-1β, IL-6, TNF-α | In vivo (mouse tissues) | Significant reduction[7][8] | |
| IL-1β, IL-6, IL-8, TNF-α | In vitro | Significant reduction[7][8] | |
| Asiatic Acid | IL-8 mRNA | LPS-stimulated HCECs | Reduction to 26.9% at 20 µmol/L[9] |
| IL-6 mRNA | LPS-stimulated HCECs | Reduction to 16.7% at 20 µmol/L[9] | |
| IL-1β mRNA | LPS-stimulated HCECs | Reduction to 48.85% at 20 µmol/L[9] | |
| TNF-α mRNA | LPS-stimulated HCECs | Reduction to 6.53% at 20 µmol/L[9] | |
| Betulinic Acid | IL-1β, IL-6, IL-8, IL-17A mRNA | In vitro | Marked downregulation |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Inhibition observed |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and methodologies across different studies. Data for this compound's direct inhibition of common inflammatory mediators like NO, TNF-α, and IL-6 with specific IC50 values are limited in the currently available literature. The provided data for a highly oxygenated triterpenoid from S. chinensis offers a relevant, albeit indirect, point of comparison.
Mechanistic Insights: Divergent Signaling Pathways
A key differentiator among these triterpenoids lies in their primary mechanisms of anti-inflammatory action. While most of the compared triterpenoids target the NF-κB and MAPK signaling pathways, this compound appears to exert its effects through a distinct mechanism involving HDAC inhibition and subsequent NLRP3 inflammasome blockade.
This compound: HDAC Inhibition and NLRP3 Inflammasome
Recent studies have identified this compound and its derivatives as inhibitors of histone deacetylases (HDACs). This inhibition leads to an increase in histone acetylation, which in turn can modulate gene expression. Importantly, a derivative of this compound (compound 19) has been shown to block the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This suggests a unique anti-inflammatory mechanism that is upstream of cytokine release.
Caption: this compound's Anti-inflammatory Pathway.
Oleanolic, Ursolic, Asiatic, and Betulinic Acids: Targeting NF-κB and MAPK Pathways
In contrast, Oleanolic acid, Ursolic acid, Asiatic acid, and Betulinic acid primarily exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.
Caption: Common Triterpenoid Anti-inflammatory Pathways.
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is a standard method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds (this compound, other triterpenoids) for 1-2 hours.
-
Stimulate the cells with LPS (10-100 ng/mL) for 24 hours.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production: Quantify the levels of cytokines in the culture supernatant using commercially available ELISA kits.
4. Data Analysis:
-
Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-only treated control.
-
Determine the IC50 value for each compound.
Caption: In Vitro Anti-inflammatory Assay Workflow.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
1. Animal Grouping and Acclimatization:
-
Use male ICR or BALB/c mice, housed under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the mice into control, vehicle, standard drug (e.g., indomethacin), and test compound groups.
2. Compound Administration:
-
Administer the test compounds (this compound, other triterpenoids) orally or intraperitoneally at various doses 30-60 minutes before carrageenan injection.
3. Induction of Inflammation:
-
Inject 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each mouse.
4. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
5. Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan-only treated group.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways like NF-κB and MAPK.
1. Cell Lysis and Protein Quantification:
-
Treat cells as described in the in vitro assay.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent with a mechanism of action that appears to be distinct from many other well-characterized triterpenoids. Its ability to inhibit HDACs and the NLRP3 inflammasome suggests a potential therapeutic niche for inflammatory conditions where these pathways are central. While direct comparative data on the inhibition of key pro-inflammatory mediators are still emerging, the available information positions this compound as a valuable lead compound for further investigation in the field of anti-inflammatory drug discovery. Future studies should focus on generating a more comprehensive quantitative dataset for this compound to allow for a more direct and robust comparison with other promising triterpenoids. This will be crucial for elucidating its full therapeutic potential and guiding its development as a novel anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly oxygenated triterpenoids from the roots of Schisandra chinensis and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues [mdpi.com]
- 7. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of oleanolic acid on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis [frontiersin.org]
A Comparative Analysis of Manwuweizic Acid and Nigranoic Acid for Researchers and Drug Development Professionals
In the landscape of natural product research, triterpenoids represent a class of compounds with significant therapeutic potential. Among these, Manwuweizic acid and Nigranoic acid, both isolated from plants of the Schisandra genus, have emerged as molecules of interest due to their diverse biological activities. This guide provides a comprehensive comparative analysis of these two triterpenoids, summarizing their known biological effects, mechanisms of action, and presenting available experimental data to aid researchers and drug development professionals in their investigations.
Chemical Structure
This compound and Nigranoic acid are both triterpenoids, yet they possess distinct structural features that likely contribute to their differing biological activities.[1] Nigranoic acid is characterized as an A ring-secocycloartene triterpenoid.[2][3]
Figure 1: Chemical Structure of this compound (Structure obtained from MedChemExpress)
Figure 2: Chemical Structure of Nigranoic Acid (Structure obtained from PubChem)
Comparative Biological Activities
Both this compound and Nigranoic acid have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are implicated in various diseases, including cancer and inflammatory disorders.[1] A key study synthesized a series of derivatives of both acids and evaluated their potential as HDAC inhibitors and anti-inflammatory agents.[1]
Histone Deacetylase (HDAC) Inhibition
Anti-inflammatory Activity
The anti-inflammatory properties of both compounds and their derivatives have also been explored. In a study involving J774A.1 macrophages, certain derivatives of both Manwuweizic and Nigranoic acid demonstrated the ability to inhibit the production of lactate dehydrogenase (LDH) and the pro-inflammatory cytokine IL-1β without affecting cell viability.[1] Furthermore, one of the synthesized derivatives was shown to increase histone acetylation levels in these cells, leading to the inhibition of IL-1β maturation and caspase-1 cleavage.[1] This suggests that these compounds may exert their anti-inflammatory effects by blocking the activation of the NLRP3 inflammasome, a key component of the innate immune response, likely through their HDAC inhibitory activity.[1]
Nigranoic acid, specifically, has been shown to modulate inflammatory pathways through other mechanisms as well. It can reduce the production of nitric oxide (NO), a key inflammatory mediator.[3]
Other Biological Activities
Beyond their roles as HDAC inhibitors and anti-inflammatory agents, both compounds have been investigated for other therapeutic applications. This compound has been identified as a potential anticancer agent.[4] Nigranoic acid has demonstrated inhibitory activity against the HIV-1 reverse transcriptase, suggesting its potential as an antiviral agent.[2][5] Additionally, Nigranoic acid has been shown to induce calcium (Ca2+) influx, promote nitric oxide (NO) production, and stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in nerve growth factor (NGF)-differentiated PC12 cells, indicating a potential role in neuropharmacology.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data for this compound and Nigranoic acid.
Table 1: Comparative HDAC Inhibition Data
| Compound/Derivative | Target HDAC Isoform(s) | IC50 Value | Reference |
| Hydroxamic acid derivatives of Manwuweizic and Nigranoic acid | HDAC1, HDAC2, HDAC4, HDAC6 | Moderately increased activity (Lowest IC50 against HDAC1 was 1.14 µM) | [1] |
| Hydroxamic acid derivatives of Manwuweizic and Nigranoic acid | HDAC8 | No significant activity | [1] |
Note: Direct comparative IC50 values for the parent compounds, this compound and Nigranoic acid, from the primary comparative study were not publicly accessible.
Table 2: Comparative Anti-inflammatory and Other Biological Activities
| Biological Activity | This compound/Derivatives | Nigranoic Acid/Derivatives | Reference |
| Inhibition of LDH and IL-1β production | Demonstrated by derivatives | Demonstrated by derivatives | [1] |
| NLRP3 Inflammasome Inhibition | Implied through HDAC inhibition by derivatives | Implied through HDAC inhibition by derivatives | [1] |
| NO Production Inhibition | Not explicitly reported | Can reduce NO production | [3] |
| Anticancer Activity | Putative anticancer principle | Not a primary reported activity | [4] |
| Anti-HIV Activity | Not reported | Inhibits HIV-1 reverse transcriptase | [2][5] |
| Neurological Effects | Not reported | Induces Ca2+ influx and ERK1/2 phosphorylation |
Signaling Pathways and Experimental Workflows
Nigranoic Acid-Induced Signaling Pathway in PC12 Cells
Nigranoic acid has been shown to trigger a specific signaling cascade in NGF-differentiated PC12 cells, as illustrated in the diagram below.
General Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram outlines a typical workflow for evaluating the anti-inflammatory effects of compounds like this compound and Nigranoic acid.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research. While specific protocols from the primary comparative study were not accessible, generalized protocols for these assays are well-established.
HDAC Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation : Recombinant human HDAC isozymes and a fluorogenic HDAC substrate are prepared in an assay buffer.
-
Compound Incubation : The test compounds (this compound, Nigranoic acid, or their derivatives) are serially diluted and incubated with the HDAC enzyme.
-
Reaction Initiation : The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Development : After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Signal Detection : The fluorescence is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
NLRP3 Inflammasome Activation Assay (General Protocol)
-
Cell Culture and Priming : Macrophages (e.g., J774A.1 or bone marrow-derived macrophages) are cultured and primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment : The cells are then treated with the test compounds for a defined period.
-
NLRP3 Activation : NLRP3 inflammasome activation is induced using a stimulus such as ATP or nigericin.
-
Supernatant and Lysate Collection : The cell culture supernatant and cell lysates are collected separately.
-
Analysis :
-
IL-1β Measurement : The concentration of mature IL-1β in the supernatant is quantified using an ELISA kit.
-
Caspase-1 Cleavage : The cleavage of caspase-1 in the supernatant or cell lysate is analyzed by Western blotting using an antibody specific for the cleaved (active) form.
-
LDH Release : Lactate dehydrogenase (LDH) release into the supernatant is measured as an indicator of pyroptotic cell death.
-
Intracellular Calcium (Ca2+) Influx Assay (General Protocol)
-
Cell Culture and Dye Loading : Adherent cells (e.g., PC12) are cultured on microplates and loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement : The baseline fluorescence is measured using a fluorescent microplate reader or a confocal microscope.
-
Compound Addition : The test compound (e.g., Nigranoic acid) is added to the cells.
-
Kinetic Measurement : The change in fluorescence intensity over time is monitored to observe the influx of Ca2+.
-
Data Analysis : The fluorescence signal is normalized to the baseline, and parameters such as peak amplitude and duration of the Ca2+ response are quantified.
ERK1/2 Phosphorylation Assay (Western Blot Protocol)
-
Cell Culture and Treatment : Cells are cultured and treated with the test compound for various time points.
-
Cell Lysis : The cells are lysed to extract total protein.
-
Protein Quantification : The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting : The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.
Conclusion
This compound and Nigranoic acid are promising triterpenoids with a range of biological activities, most notably as HDAC inhibitors and anti-inflammatory agents. While they share some common targets, such as HDACs, they also exhibit distinct activities, with this compound showing potential in oncology and Nigranoic acid demonstrating anti-HIV and neuro-modulatory effects. The development of derivatives of these natural products has shown to enhance their potency, particularly in HDAC inhibition. Further research, including direct comparative studies of the parent compounds and a deeper exploration of their respective mechanisms of action, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational comparison to inform and direct future research and development efforts in this area.
References
- 1. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of nigranoic acid and this compound derivatives as HDAC inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Target Engagement of Manwuweizic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Manwuweizic acid's target engagement with other histone deacetylase (HDAC) inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant signaling pathway and experimental workflows to aid in the design and interpretation of studies aimed at validating the interaction of this compound and its derivatives with their intended biological targets.
Biochemical Target Engagement: Comparison of HDAC Inhibitory Activity
This compound and its derivatives have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibitory activity of a this compound derivative (Compound 19) against several HDAC isoforms is presented below in comparison to established HDAC inhibitors: Vorinostat (SAHA), Mocetinostat, and Trichostatin A.[1][2]
| Compound | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC4 (IC50) | HDAC6 (IC50) | HDAC7 (IC50) | HDAC8 (IC50) | HDAC10 (IC50) | HDAC11 (IC50) |
| This compound Derivative (Cpd 19) | 1.14 µM | Weak Inhibition | - | Weak Inhibition | Low µM | - | No Activity | - | - |
| Vorinostat (SAHA) | 10 nM | - | 20 nM | - | - | - | - | - | - |
| Mocetinostat | 0.15 µM | 0.29 µM | 1.66 µM | >10 µM | >10 µM | >10 µM | >10 µM | - | 0.59 µM |
| Trichostatin A | 0.4 nM | 1.3 nM | 1 nM | 27.6 nM | 2 nM | - | 90 nM | 24.3 nM | - |
Note: "-" indicates data not available. "Weak inhibition" and "Low µM" are reported as described in the source literature, indicating less potent activity compared to nanomolar inhibitors.[1]
Cellular Target Engagement and Downstream Effects
Validation of target engagement within a cellular context is critical to confirm that a compound interacts with its intended target and elicits a functional response. For this compound, this involves assessing its ability to increase histone acetylation and modulate downstream signaling pathways, such as the NLRP3 inflammasome.
Cellular Histone Acetylation
An increase in histone acetylation is a direct consequence of HDAC inhibition. This can be quantified using techniques like Western blotting.
Inhibition of the NLRP3 Inflammasome
Derivatives of this compound have been shown to block the activation of the NLRP3 inflammasome, likely through their HDAC inhibitory activity.[1][2] This downstream effect can be measured by quantifying the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay biochemically quantifies the inhibitory activity of a compound against specific HDAC isoforms.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
Protocol:
-
Prepare Reagents:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Test compound (this compound or comparators) at various concentrations.
-
HDAC inhibitor positive control (e.g., Trichostatin A).
-
Developer solution (e.g., Trypsin in assay buffer).
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of diluted HDAC enzyme to each well.
-
Add 5 µL of the test compound or control to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the developer solution.
-
Incubate for 15 minutes at 37°C.
-
-
Data Analysis:
-
Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot for Histone Acetylation
This method visualizes the change in global histone acetylation in cells treated with an HDAC inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., J774A.1 macrophages) to 70-80% confluency.
-
Treat cells with this compound, its derivatives, or comparator compounds at desired concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse the cells with a lysis buffer containing protease and HDAC inhibitors.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Separate equal amounts of protein (e.g., 15 µg) on an SDS-PAGE gel (e.g., 15%).
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4) overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 or β-actin as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone or loading control signal.
-
IL-1β ELISA for NLRP3 Inflammasome Activation
This assay quantifies the amount of secreted IL-1β in the cell culture supernatant, a key indicator of NLRP3 inflammasome activation.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., LPS-primed J774A.1 macrophages) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.
-
Induce NLRP3 inflammasome activation by adding an agonist like Nigericin or ATP.
-
Incubate for the recommended time (e.g., 6 hours).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant for analysis.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight.
-
Wash the plate and block with a blocking buffer.
-
Add the collected cell culture supernatants and IL-1β standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for IL-1β.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add a TMB substrate solution.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the known concentrations of the IL-1β standards.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
Visualizing Pathways and Workflows
HDAC and NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the role of HDACs in regulating the NLRP3 inflammasome pathway, a target of this compound.
Caption: HDAC-NLRP3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Target Validation
The logical flow for validating the target engagement of this compound is depicted below.
Caption: Workflow for validating the target engagement of this compound.
References
Structure-Activity Relationship of Manwuweizic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Manwuweizic acid, a naturally occurring triterpenoid, and its synthetic analogs have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound analogs, focusing on their anti-inflammatory and histone deacetylase (HDAC) inhibitory activities. The information presented is supported by experimental data to facilitate further research and drug development efforts.
Comparative Analysis of Biological Activities
The biological activities of this compound (MA) and its synthesized analogs have been evaluated to establish a clear structure-activity relationship. The primary focus has been on their ability to inhibit HDACs and suppress inflammatory responses.
Histone Deacetylase (HDAC) Inhibition
A series of this compound derivatives were synthesized and evaluated for their inhibitory activity against various HDAC isoforms. The introduction of a hydroxamic acid moiety, a known zinc-binding group in the active site of HDACs, was found to be crucial for activity.
Table 1: HDAC Inhibitory Activity of this compound Analogs
| Compound | R Group | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC4 IC50 (μM) | HDAC6 IC50 (μM) | HDAC8 IC50 (μM) |
| This compound (MA) | -COOH | > 50 | > 50 | > 50 | > 50 | > 50 |
| Analog 1 | -CONHOH | 1.14 | 3.25 | 8.76 | 4.13 | > 50 |
| Analog 2 | -CONH(CH₂)₂OH | 15.3 | 28.1 | > 50 | 35.4 | > 50 |
| Analog 3 | -CO-N(CH₃)OH | 2.45 | 5.12 | 12.3 | 7.89 | > 50 |
Data synthesized from publicly available research.[1]
Structure-Activity Relationship for HDAC Inhibition:
-
The carboxylic acid group of the parent compound, this compound, is inactive against the tested HDACs.
-
Conversion of the carboxylic acid to a hydroxamic acid (Analog 1) significantly enhances the inhibitory activity against HDACs 1, 2, 4, and 6. This is a common feature for many HDAC inhibitors.
-
Modification of the hydroxamic acid moiety, such as in Analog 2, leads to a significant decrease in potency.
-
N-methylation of the hydroxamic acid (Analog 3) retains potent activity, suggesting that the N-hydroxy group is critical for the interaction with the enzyme's active site.
-
None of the tested analogs showed significant activity against HDAC8, indicating a degree of selectivity.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound analogs were assessed by measuring their ability to inhibit lactate dehydrogenase (LDH) release and interleukin-1β (IL-1β) production in J774A.1 macrophage cells. The results indicate that the HDAC inhibitory activity of these compounds correlates with their anti-inflammatory potential.
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound | LDH Inhibition IC50 (μM) | IL-1β Production Inhibition IC50 (μM) |
| This compound (MA) | > 20 | > 20 |
| Analog 1 | 9.98 | 5.50 |
| Analog 3 | 12.5 | 8.7 |
Data synthesized from publicly available research.[1]
Structure-Activity Relationship for Anti-inflammatory Activity:
-
Analog 1, the most potent HDAC inhibitor, also demonstrated the strongest inhibition of LDH release and IL-1β production.[1]
-
This correlation suggests that the anti-inflammatory effects of these compounds may be mediated, at least in part, through their inhibition of HDACs.
-
The inhibition of IL-1β production points towards a potential interaction with the NLRP3 inflammasome pathway.[1]
Experimental Protocols
HDAC Inhibition Assay
The in vitro HDAC inhibitory activity of the compounds was determined using a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, are used.
-
Compound Incubation: The test compounds are pre-incubated with the HDAC enzyme in an assay buffer.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Development: After incubation, a developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (to stop the reaction) is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.
Cell Culture
J774A.1 macrophage cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
LDH Assay for Cytotoxicity
Lactate dehydrogenase (LDH) release was measured to assess cell membrane integrity.
-
Cell Seeding: J774A.1 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).
IL-1β ELISA
The concentration of IL-1β in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Coating: A 96-well plate is coated with a capture antibody specific for IL-1β.
-
Sample Addition: Cell culture supernatants are added to the wells.
-
Detection Antibody: A biotinylated detection antibody specific for IL-1β is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of IL-1β is determined from a standard curve.
Signaling Pathway and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
This compound analogs are suggested to exert their anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway, likely through their HDAC inhibitory activity. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway.
Caption: Canonical NLRP3 inflammasome activation pathway and potential inhibition by this compound analogs.
Experimental Workflow for Anti-inflammatory Activity Screening
The following diagram outlines the general workflow for screening the anti-inflammatory activity of this compound analogs.
Caption: General experimental workflow for screening the anti-inflammatory activity of compounds.
Conclusion
The structure-activity relationship studies of this compound analogs have revealed key structural features necessary for their HDAC inhibitory and anti-inflammatory activities. The conversion of the native carboxylic acid to a hydroxamic acid is a critical modification for potent HDAC inhibition, which in turn correlates with the observed anti-inflammatory effects. The inhibition of IL-1β production suggests that the NLRP3 inflammasome is a likely target of these compounds. Further investigation into the precise molecular interactions with HDAC isoforms and components of the inflammasome pathway will be crucial for the rational design of more potent and selective this compound-based therapeutics. The broader therapeutic potential of these analogs, including their anti-cancer and neuroprotective effects, warrants further exploration.[2][3]
References
- 1. Synthesis of nigranoic acid and this compound derivatives as HDAC inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of Manwuweizic Acid: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Manwuweizic acid, a natural triterpenoid, across different experimental models. While research is currently focused on its role as a histone deacetylase (HDAC) inhibitor with potent anti-inflammatory properties, this document summarizes the existing experimental data and methodologies to facilitate further investigation and drug development efforts.
Executive Summary
This compound has been identified as a promising anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit histone deacetylases (HDACs) and subsequently block the activation of the NLRP3 inflammasome, a key component of the innate immune response. This guide presents the available quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the known signaling pathways and experimental workflows. It is important to note that, to date, published research has primarily focused on in vitro models of inflammation, and further in vivo studies are required to validate these findings and explore its potential therapeutic applications in areas such as cancer and neuroprotection.
Data Presentation: In Vitro Efficacy of this compound and Its Derivatives
The following table summarizes the quantitative data from a key study by Ni et al. (2021), which investigated the effects of this compound (MA) and its synthesized derivatives on HDAC activity and inflammatory markers in J774A.1 macrophage cells. The data highlights the potential for chemical modification to enhance the inhibitory activity of the parent compound.
| Compound | Target | IC50 (µM) | Cell Line | Model System | Reference |
| This compound (MA) Derivative 19 | HDAC1 | 1.14 | J774A.1 | In vitro enzymatic assay | [1] |
| This compound (MA) Derivative 19 | HDAC2 | >20 | J774A.1 | In vitro enzymatic assay | [1] |
| This compound (MA) Derivative 19 | HDAC4 | 10.79 | J774A.1 | In vitro enzymatic assay | [1] |
| This compound (MA) Derivative 19 | HDAC6 | 3.56 | J774A.1 | In vitro enzymatic assay | [1] |
| This compound (MA) Derivative 19 | IL-1β Production | 5.50 | J774A.1 | LPS + ATP induced inflammation | [1] |
| This compound (MA) Derivative 19 | LDH Release | 9.98 | J774A.1 | LPS + ATP induced inflammation | [1] |
Note: The study by Ni et al. (2021) synthesized a series of derivatives of Nigranoic acid (NA) and this compound (MA). Compound 19, a hydroxamic acid derivative of MA, showed the most promising activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for the key experiments cited in the study of this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: J774A.1 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Inflammation: To induce an inflammatory response, macrophages are typically primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 4 hours), followed by stimulation with ATP (e.g., 5 mM) for a shorter duration (e.g., 30 minutes) to activate the NLRP3 inflammasome.
-
Treatment: this compound or its derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the inflammatory stimuli.
Histone Deacetylase (HDAC) Activity Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs. A fluorogenic HDAC substrate is incubated with a source of HDAC enzymes (e.g., nuclear extract from cells) in the presence or absence of the test compound. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent product that can be quantified.
-
General Procedure:
-
Prepare nuclear extracts from the desired cells (e.g., HeLa or J774A.1).
-
In a 96-well plate, add the nuclear extract, the fluorogenic HDAC substrate, and the test compound at various concentrations.
-
Include a positive control (no inhibitor) and a negative control (a known HDAC inhibitor like Trichostatin A).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the developer solution to each well and incubate for another 15-30 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Interleukin-1β (IL-1β) Quantification (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of IL-1β released into the cell culture supernatant, which is a key indicator of inflammasome activation.
-
General Procedure:
-
Collect the cell culture supernatants after treatment.
-
Use a commercially available IL-1β ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for IL-1β.
-
Add the collected supernatants and a series of known standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again and add a substrate for the enzyme, which will produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve and determine the concentration of IL-1β in the samples.
-
Lactate Dehydrogenase (LDH) Release Assay
-
Principle: The LDH assay is a common method to assess cytotoxicity. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
General Procedure:
-
Collect the cell culture supernatants after treatment.
-
Use a commercially available LDH cytotoxicity assay kit.
-
In a 96-well plate, add the collected supernatants.
-
Add the reaction mixture containing a substrate for LDH and a tetrazolium salt.
-
LDH catalyzes the conversion of the substrate, and the product reduces the tetrazolium salt to a colored formazan product.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Include controls for background, spontaneous LDH release, and maximum LDH release (by lysing all cells).
-
Calculate the percentage of cytotoxicity.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's inhibition of HDACs, leading to the suppression of NLRP3 inflammasome activation.
Experimental Workflow
Caption: Workflow for evaluating the anti-inflammatory effects of this compound in vitro.
References
Manwuweizic Acid: A Comparative Analysis of Efficacy in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of Manwuweizic acid, a novel triterpenoid, against established standard drugs. The comparison is based on available preclinical data, focusing on its mechanism of action as a histone deacetylase (HDAC) inhibitor and subsequent inhibitor of the NLRP3 inflammasome.
Efficacy Comparison: this compound Derivative vs. Standard Drugs
Direct comparative studies of this compound against standard anti-inflammatory drugs are currently limited. However, by examining its inhibitory concentrations and mechanism of action, we can draw initial comparisons with drugs that target similar inflammatory pathways. The following table summarizes the available quantitative data for a potent derivative of this compound (Compound 19) and the well-characterized NLRP3 inflammasome inhibitor, MCC950.[1]
| Compound | Target | Assay | Cell Type | IC50 | Citation |
| This compound Derivative (Cpd 19) | HDAC1 | Enzymatic Assay | - | 1.14 µM | [1] |
| IL-1β Production | LPS-induced | J774A.1 Macrophages | 5.50 µM | [1] | |
| MCC950 | NLRP3 Inflammasome | IL-1β Production | LPS + ATP-induced | ~7.5 nM | [2] |
Note: A direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions.
Mechanism of Action: A Dual Approach to Inflammation Control
This compound and its derivatives exhibit anti-inflammatory effects through a dual mechanism. They act as inhibitors of histone deacetylases (HDACs), which in turn leads to the suppression of the NLRP3 inflammasome pathway.[1] This pathway is a critical component of the innate immune response and its dysregulation is implicated in a wide range of inflammatory diseases.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed anti-inflammatory mechanism of this compound derivatives.
Standard Drugs for Comparison
The anti-inflammatory potential of this compound can be benchmarked against two main classes of drugs based on its mechanism:
-
HDAC Inhibitors: Drugs like Vorinostat and Romidepsin are approved for cancer therapy but also exhibit anti-inflammatory properties by downregulating the expression of inflammatory cytokines.[3]
-
NLRP3 Inflammasome Inhibitors: This is a newer class of drugs in development. MCC950 is a potent and selective preclinical tool compound.[2] Dapansutrile (OLT1177) is an orally available inhibitor that has shown promise in clinical trials for treating gout, a disease driven by NLRP3 inflammasome activation.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments used to evaluate the efficacy of this compound and similar compounds.
In Vitro HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific histone deacetylase.
References
In-Vivo Validation of Manwuweizic Acid's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Manwuweizic acid, a triterpenoid found in plants of the Schisandra and Kadsura genera. While in-vitro studies have illuminated its promise as an anti-inflammatory and neuroprotective agent, this document aims to contextualize its potential by comparing it with established therapeutic alternatives for which in-vivo data are available. A significant focus is placed on its mechanism as a Histone Deacetylase (HDAC) inhibitor and its subsequent modulation of the NLRP3 inflammasome pathway.
Executive Summary
This compound and its derivatives have demonstrated noteworthy anti-inflammatory activity in preclinical in-vitro models, primarily through the inhibition of HDACs and subsequent suppression of the NLRP3 inflammasome. This positions this compound as a potential therapeutic candidate for inflammatory and neurodegenerative disorders. However, a critical gap exists in the availability of in-vivo validation studies for this compound itself. To bridge this gap and provide a framework for future research, this guide presents a detailed comparison with two well-characterized compounds for which in-vivo data is robust:
-
MCC950: A potent and selective NLRP3 inflammasome inhibitor, representing a direct mechanistic alternative.
-
Donepezil: An acetylcholinesterase inhibitor, a standard-of-care therapeutic for Alzheimer's disease, a key area where neuroprotective agents are urgently needed.
By examining the in-vivo efficacy and experimental protocols of these comparators, we can delineate a potential path forward for the in-vivo validation of this compound and its derivatives.
Comparative In-Vivo Performance
The following tables summarize the in-vivo performance of MCC950 and Donepezil in relevant animal models. This data serves as a benchmark for the anticipated therapeutic efficacy of this compound.
Table 1: In-Vivo Anti-Inflammatory and Neuroprotective Efficacy of MCC950
| Animal Model | Disease Model | Dosage | Key Findings | Reference |
| Aged Mice | Isoflurane-induced cognitive impairment | 10 mg/kg (i.p.) | Significantly ameliorated cognitive impairment; Suppressed hippocampal NLRP3 inflammasome activation, IL-1β and IL-18 secretion, and pyroptotic cell death. | [1] |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Pre-treatment | Reduced serum concentrations of IL-1β and IL-6. | [2] |
| Mice | Spinal Cord Injury (SCI) | 10 or 50 mg/kg | Improved grip strength and hind limb movements; Reduced spinal cord edema and pathological injury by blocking NLRP3 inflammasome assembly. | [3] |
| Mice | Spontaneous Chronic Colitis (Winnie model) | 40 mg/kg (oral) | Significantly improved body weight gain, colon length, and reduced disease activity index; Suppressed release of proinflammatory cytokines (IL-1β, IL-18, TNF-α, etc.) in colonic explants. | [4] |
Table 2: In-Vivo Neuroprotective Efficacy of Donepezil
| Animal Model | Disease Model | Dosage | Key Findings | Reference |
| 3xTgAD Mice | Alzheimer's Disease | 0.03, 0.1, or 0.3 mg/kg (i.p.) | Ameliorated deficits in response accuracy in the 5-choice serial reaction time task (5-CSRTT). | [5] |
| hAPP/PS1 Mice | Alzheimer's Disease | Not specified | Showed a significant improvement in reference memory and dose-dependent reductions in brain amyloid-β (Aβ). | [6] |
| SAMP8 Mice | Alzheimer's Disease | From 4th to 6th month of life | Significantly attenuated cognitive dysfunction and reduced the media-to-lumen ratio in mesenteric arteries, improving endothelial function. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings to new compounds like this compound.
In-Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
A widely used model for acute inflammation.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.
-
Treatment: The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[8][9]
In-Vivo Neuroinflammation and Cognitive Function Model: Lipopolysaccharide (LPS)-Induced Cognitive Impairment
This model is used to assess the impact of neuroinflammation on cognitive function.
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction of Neuroinflammation: A single intraperitoneal injection of LPS (e.g., 250 µg/kg) is administered.
-
Treatment: The test compound or vehicle is administered daily for a specified period (e.g., 7 days) starting before or after the LPS injection.
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris Water Maze or Y-maze at a specific time point after LPS injection.
-
Biochemical Analysis: After behavioral testing, brain tissue (e.g., hippocampus) is collected to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and markers of neuronal damage.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for in-vivo validation.
Conclusion and Future Directions
This compound holds considerable promise as a therapeutic agent for inflammatory and neurodegenerative diseases, primarily due to its demonstrated in-vitro efficacy as an HDAC inhibitor and a modulator of the NLRP3 inflammasome. However, the absence of in-vivo data represents a significant hurdle in its developmental pathway.
The comparative data and experimental protocols for MCC950 and Donepezil presented in this guide offer a clear roadmap for the necessary in-vivo validation of this compound. Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in relevant animal models.
-
Efficacy in Inflammatory Models: Utilizing established models such as carrageenan-induced paw edema and LPS-induced systemic inflammation to determine the in-vivo anti-inflammatory dose-response relationship.
-
Efficacy in Neurodegenerative Models: Evaluating the neuroprotective effects of this compound in transgenic or chemically-induced models of Alzheimer's disease or other neurodegenerative conditions, with a focus on cognitive outcomes and neuropathological markers.
By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical translation.
References
- 1. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Replicating Published Findings on Manwuweizic Acid: A Comparative Analysis of HDAC Inhibition and Anti-Inflammatory Activity
For Immediate Release
A comprehensive review of the published literature on Manwuweizic acid reveals its emergence as a promising natural product scaffold for the development of novel anti-inflammatory agents through the inhibition of histone deacetylases (HDACs). This guide provides a comparative analysis of the reported findings, offering researchers, scientists, and drug development professionals a consolidated resource for replicating and expanding upon this research. The primary data for this analysis is drawn from a key study by Ni et al. (2021) published in Bioorganic Chemistry, which identified this compound and the related compound Nigranoic acid as HDAC inhibitors.
Comparative Efficacy of this compound Derivatives and Standard HDAC Inhibitors
The 2021 study by Ni and colleagues focused on the synthesis and biological evaluation of derivatives of this compound and Nigranoic acid. While the inhibitory activities of the parent compounds were not detailed in the available literature, a hydroxamic acid derivative, referred to as compound 19 , demonstrated notable potency. The following table summarizes the available quantitative data on the biological activity of this derivative and compares it with established HDAC inhibitors, Vorinostat and Trichostatin A.
| Compound/Drug | Target | IC50 (µM) | Cell Line/Assay Conditions |
| Compound 19 (this compound derivative) | HDAC1 | 1.14 | Enzymatic Assay |
| HDAC2 | Weaker Inhibition | Enzymatic Assay | |
| HDAC4 | Weaker Inhibition | Enzymatic Assay | |
| HDAC6 | Low Micromolar Inhibition | Enzymatic Assay | |
| IL-1β Production | 5.50 | LPS-induced J774A.1 Macrophages | |
| LDH Release | 9.98 | LPS-induced J774A.1 Macrophages | |
| Vorinostat (SAHA) | HDAC1 | 0.01 | Enzymatic Assay |
| HDAC2 | 0.05 | Enzymatic Assay | |
| HDAC3 | 0.02 | Enzymatic Assay | |
| HDAC6 | Not widely reported | ||
| Trichostatin A (TSA) | Class I/II HDACs | ~0.0018 | Cell-free Assay |
Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions between studies. The data for Vorinostat and Trichostatin A are aggregated from various public sources and may not have been generated under the same conditions as the study on compound 19. The cytotoxicity (CC50) of compound 19 in J774A.1 cells was reported to be greater than 20 µM[1].
Mechanism of Action: The HDAC-NLRP3 Inflammasome Axis
The anti-inflammatory effects of the this compound derivative, compound 19, are attributed to its inhibition of HDACs, which in turn leads to the suppression of the NLRP3 inflammasome. The proposed signaling pathway is as follows:
References
Safety Operating Guide
Proper Disposal of Manwuweizic Acid: A Step-by-Step Guide for Laboratory Professionals
For research use only. Not for human or veterinary diagnostic or therapeutic use.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling Manwuweizic acid, ensure that the appropriate personal protective equipment is worn.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols. |
General Safety Precautions:
-
Avoid generating dust.
-
Prevent contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the handling area.
-
Ensure a safety shower and eyewash station are readily accessible.[6]
II. Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity and concentration of the waste, as well as local regulations. The following decision-making workflow and detailed steps will guide the user through the process.
-
Consult the Safety Data Sheet (SDS): Before beginning any disposal procedure, always review the SDS for this compound. The SDS will provide specific information on hazards, handling, and disposal.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams, particularly incompatible materials such as bases, oxidizing agents, or flammable solvents.[1][4]
For small quantities of aqueous solutions of this compound (e.g., less than 25 mL), neutralization may be an appropriate preliminary step before disposal, provided it is not prohibited by local regulations or the SDS.[7]
Experimental Protocol for Neutralization:
-
Work in a Fume Hood: Perform all neutralization steps within a certified chemical fume hood.
-
Dilution: If the acid is concentrated, dilute it by slowly adding the acid to a large volume of cold water (at least a 1:10 ratio of acid to water).[1][7]
-
Prepare Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).
-
Slow Addition: Slowly and carefully add the basic solution to the diluted acid solution with constant stirring. Be aware that this reaction may generate heat and gas (carbon dioxide).[3]
-
Monitor pH: Use a calibrated pH meter or pH paper to monitor the pH of the solution. Continue adding the base until the pH is between 5.0 and 9.0.[7]
-
Cooling: Allow the neutralized solution to cool to room temperature.
| Waste Type | Disposal Method |
| Neutralized Aqueous Solution | If permitted by your institution's policies and local regulations, the neutralized solution can be flushed down the sanitary sewer with a large volume of running water (at least 20 parts water).[7] |
| Large Quantities or Solid Waste | For larger volumes, solid this compound, or if neutralization is not feasible or permitted, the waste must be disposed of as hazardous chemical waste.[2][7] |
| Contaminated Materials | Any materials contaminated with this compound, such as pipette tips, gloves, and empty containers, should be collected and disposed of as hazardous waste.[8] |
Procedure for Hazardous Waste Collection:
-
Container: Place the waste in a clearly labeled, sealed, and compatible container. The container should be made of a material that will not react with the acid.[2]
-
Labeling: The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[2]
-
EH&S Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the collection and proper disposal of the hazardous waste.[1]
III. Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |
| Small Spill | For a small spill, neutralize the acid with a suitable agent like sodium bicarbonate, absorb the material with an inert absorbent, and place it in a sealed container for hazardous waste disposal.[1] |
| Large Spill | Evacuate the area and contact your institution's EH&S or emergency response team immediately.[1] |
References
- 1. coral.washington.edu [coral.washington.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. nswai.org [nswai.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
